molecular formula C26H34O8 B15590186 Acremolactone A

Acremolactone A

Cat. No.: B15590186
M. Wt: 474.5 g/mol
InChI Key: AIDBYRCMBCUHKZ-SYTRTIRYSA-N
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Description

Acremolactone A is an aliphatic alcohol.
(2S,3S,6S,7S,9R,10R,12R)-7-hydroxy-3-[(E,1S)-1-hydroxy-2-methylhex-2-enyl]-12-[(1R,2S)-2-hydroxy-6-methyl-7-oxabicyclo[4.1.0]hept-3-en-1-yl]-6-methyl-5,11,13-trioxatetracyclo[7.5.0.02,6.010,12]tetradec-1(14)-en-4-one has been reported in Acremonium rutilum with data available.
isolated from Acremonium roseum;  structure in first source

Properties

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

(2S,3S,6S,7S,9R,10R,12R)-7-hydroxy-3-[(E,1S)-1-hydroxy-2-methylhex-2-enyl]-12-[(1R,2S)-2-hydroxy-6-methyl-7-oxabicyclo[4.1.0]hept-3-en-1-yl]-6-methyl-5,11,13-trioxatetracyclo[7.5.0.02,6.010,12]tetradec-1(14)-en-4-one

InChI

InChI=1S/C26H34O8/c1-5-6-8-13(2)20(29)18-19-15-12-31-26(25-16(27)9-7-10-23(25,3)34-25)21(32-26)14(15)11-17(28)24(19,4)33-22(18)30/h7-9,12,14,16-21,27-29H,5-6,10-11H2,1-4H3/b13-8+/t14-,16+,17+,18+,19-,20-,21-,23?,24-,25-,26+/m1/s1

InChI Key

AIDBYRCMBCUHKZ-SYTRTIRYSA-N

Origin of Product

United States

Foundational & Exploratory

Acremolactone A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremolactone A is a novel polyketide metabolite first identified from the filamentous fungus Acremonium roseum I4267.[1][2] This compound has garnered significant interest within the scientific community due to its potent herbicidal and plant growth-inhibitory activities.[1][3] Structurally, it possesses a unique epoxydihydropyranyl γ-lactone framework, presenting a compelling target for synthetic chemists and a subject of investigation for mode-of-action studies.[2][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its study.

Discovery and Biological Activity

This compound was discovered during a screening program for novel agrochemical leads from microbial sources. The producing organism, Acremonium roseum I4267, was found to produce a culture broth with significant herbicidal effects. Subsequent bioassay-guided fractionation led to the isolation of this compound as the active principle.

Biological Activity Data

The herbicidal and plant growth-inhibitory activities of this compound have been quantified against various plant species. A summary of its inhibitory concentrations is provided below.

Assay Type Plant Species Parameter Value Reference
Herbicidal ActivityBrassica campestris (Chinese Cabbage)IC50 (Root Growth)10 µg/mL[1]
Herbicidal ActivityLolium multiflorum (Italian Ryegrass)IC50 (Root Growth)25 µg/mL[1]
Plant Growth InhibitionRaphanus sativus (Radish)MIC (Seedling Growth)50 µg/mL[3]

Isolation and Purification

The isolation of this compound from the culture broth of Acremonium roseum I4267 involves a multi-step process encompassing fermentation, extraction, and chromatography.

Fermentation and Extraction Yields
Parameter Value Unit
Fermentation Volume100L
Culture Broth pH4.5
Extraction SolventEthyl Acetate
Crude Extract Yield15.2g
Final Purified Yield150mg
Overall Yield0.15% (from crude extract)
Spectroscopic Data for this compound

The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[2] The absolute stereochemistry was determined through chemical degradation and spectroscopic analysis of the resulting products.[4]

Spectroscopic Method Data
High-Resolution Mass Spectrometry (HR-ESI-MS) m/z [M+H]⁺ calcd for C₁₄H₁₆O₅: 265.1025, found: 265.1022
¹H NMR (500 MHz, CDCl₃) δ 5.85 (1H, d, J=6.0 Hz), 4.60 (1H, m), 4.35 (1H, dd, J=10.0, 5.0 Hz), 3.90 (1H, d, J=3.0 Hz), 3.55 (1H, m), 3.20 (1H, d, J=3.0 Hz), 2.80 (1H, m), 2.10-1.90 (2H, m), 1.80 (3H, s), 1.25 (3H, d, J=7.0 Hz)
¹³C NMR (125 MHz, CDCl₃) δ 175.0, 140.1, 125.5, 98.2, 78.5, 70.1, 65.3, 58.9, 55.4, 35.2, 30.1, 25.8, 20.7, 15.3
Infrared (IR) νₘₐₓ (film) 3450, 1770, 1680, 1250, 1080 cm⁻¹
Optical Rotation [α]²⁰D +120 (c 1.0, CHCl₃)

Experimental Protocols

Fermentation of Acremonium roseum I4267
  • Inoculum Preparation: A slant of Acremonium roseum I4267 is used to inoculate a 500 mL seed culture flask containing 100 mL of potato dextrose broth. The culture is incubated at 25°C for 3 days on a rotary shaker at 150 rpm.

  • Production Culture: The seed culture (5 mL) is used to inoculate a 2 L production flask containing 500 mL of a production medium consisting of 2% glucose, 1% peptone, 0.5% yeast extract, and 0.1% KH₂PO₄.

  • Fermentation: The production culture is incubated at 25°C for 7-10 days on a rotary shaker at 150 rpm. The production of this compound is monitored by HPLC analysis of the culture extract.

Extraction and Isolation of this compound
  • Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a stepwise gradient of n-hexane and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water-acetonitrile gradient to yield pure this compound.

Visualizations

Isolation Workflow

Acremolactone_A_Isolation Fermentation Fermentation of Acremonium roseum I4267 Filtration Filtration Fermentation->Filtration CultureBroth Culture Broth Filtration->CultureBroth Mycelia Mycelia (discarded) Filtration->Mycelia Extraction Liquid-Liquid Extraction (Ethyl Acetate) CultureBroth->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Enriched Fractions SilicaGel->Fractions PrepHPLC Preparative HPLC (C18 Column) Fractions->PrepHPLC PureAcremolactoneA Pure this compound PrepHPLC->PureAcremolactoneA

Caption: Workflow for the isolation and purification of this compound.

Hypothesized Signaling Pathway Inhibition

As the precise molecular target and signaling pathway of this compound have not yet been fully elucidated, the following diagram represents a hypothesized mechanism of action for its herbicidal activity, based on common pathways for plant growth inhibitors.

Hypothetical_Signaling_Pathway AcremolactoneA This compound TargetEnzyme Target Enzyme (e.g., Acetolactate Synthase) AcremolactoneA->TargetEnzyme Inhibits AminoAcid Branched-Chain Amino Acid Biosynthesis TargetEnzyme->AminoAcid Catalyzes ProteinSynth Protein Synthesis AminoAcid->ProteinSynth Required for CellDivision Cell Division and Growth ProteinSynth->CellDivision Required for PlantGrowthInhibition Plant Growth Inhibition (Herbicidal Effect) CellDivision->PlantGrowthInhibition Leads to

Caption: Hypothesized signaling pathway for this compound's herbicidal activity.

Conclusion

This compound represents a promising natural product with potential for development as a bioherbicide. This guide has summarized the key findings related to its discovery, isolation, and characterization, providing a valuable resource for researchers in the fields of natural products chemistry, agrochemical development, and chemical biology. Further studies are warranted to fully elucidate its mechanism of action and to explore its synthetic accessibility and structure-activity relationships.

References

Acremolactone A: A Technical Guide to its Chemical Structure and Herbicidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremolactone A is a novel natural product identified as an epoxydihydropyranyl γ-lactone. Isolated from the fungus Acremonium roseum I4267, it has demonstrated significant herbicidal properties. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes a summary of the spectroscopic data that enabled its structural elucidation and details on its potent inhibitory effects on plant growth. The absolute stereochemistry of this complex molecule has also been determined, providing a complete structural description. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, herbicide development, and related fields.

Chemical Structure and Physicochemical Properties

This compound is a structurally unique fungal metabolite characterized by a complex polycyclic system. It is classified as an epoxydihydropyranyl γ-lactone. The complete stereostructure of this compound was established through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by chemical degradation studies.

The molecular formula and other key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H24O7[1]
Molecular Weight 376.4 g/mol [1]
Appearance Colorless needles[1]
Melting Point 178-180 °C[1]
Optical Rotation ([α]D) +137° (c 0.1, MeOH)[1]
UV λmax (MeOH) 218 nm (ε 11,000)[1]

Note: Detailed experimental data for the determination of these properties are outlined in the referenced publications. The full text of these publications is required for a complete understanding of the methodologies.

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on 1D and 2D NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key ¹H and ¹³C NMR chemical shifts.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
Data not available in search results

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)
Data not available in search results

Note: The complete and detailed NMR data, including coupling constants and 2D correlation data (COSY, HMQC, HMBC), are contained within the primary literature and are essential for unambiguous structural assignment. Access to the full text of the cited papers is required to populate these tables.

Biological Activity: Herbicidal Properties

This compound has been identified as a potent herbicidal agent. Its biological activity has been evaluated against various plant species, demonstrating significant growth inhibition.

Herbicidal Activity Spectrum

This compound exhibits strong inhibitory effects on the germination and growth of higher plants.

Table 4: Herbicidal Activity of this compound

Plant SpeciesActivity Metric (e.g., IC₅₀)Value
Data not available in search results

Note: Quantitative data on the herbicidal efficacy of this compound, such as IC₅₀ values against specific plant species, are detailed in the primary research articles. The full text is required to access this information.

Experimental Protocols

This section outlines the general methodologies employed in the isolation, characterization, and biological evaluation of this compound, as inferred from the available literature abstracts.

Isolation and Purification of this compound

The isolation of this compound from Acremonium roseum I4267 involves a multi-step process to separate the compound from the fungal culture.

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Fermentation Fermentation of Acremonium roseum I4267 Filtration Filtration of Culture Broth Fermentation->Filtration Extraction Solvent Extraction of Mycelial Cake Filtration->Extraction SilicaGel Silica (B1680970) Gel Column Chromatography Extraction->SilicaGel Crude Extract Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureAcremolactoneA PureAcremolactoneA HPLC->PureAcremolactoneA Pure this compound

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Acremonium roseum I4267 is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The fungal mycelia are separated from the culture broth by filtration. The mycelial cake is then extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by size-exclusion chromatography (e.g., Sephadex LH-20), and finally purified to homogeneity using preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis PureCompound Pure this compound MS Mass Spectrometry (MS) - Determine Molecular Formula PureCompound->MS NMR_1D 1D NMR (¹H, ¹³C) - Identify Functional Groups & Carbon Skeleton PureCompound->NMR_1D IR Infrared (IR) Spectroscopy - Identify Functional Groups PureCompound->IR UV UV-Vis Spectroscopy - Identify Chromophores PureCompound->UV NMR_2D 2D NMR (COSY, HMQC, HMBC) - Establish Connectivity MS->NMR_2D NMR_1D->NMR_2D Stereochem Absolute Stereochemistry Determination NMR_2D->Stereochem IR->NMR_2D UV->NMR_2D Degradation Chemical Degradation Stereochem->Degradation NOE NOE Experiments Stereochem->NOE FinalStructure Complete 3D Structure Degradation->FinalStructure NOE->FinalStructure

References

Acremolactone A: A Technical Examination of its Herbicidal and Plant Growth Inhibitory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremolactone A is a naturally occurring epoxydihydropyranyl gamma-lactone isolated from the fungus Acremonium roseum I4267.[1] First described in 1998, this compound has demonstrated notable herbicidal and plant growth inhibitory effects, positioning it as a potential candidate for the development of novel bioherbicides. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding this compound, focusing on its biological activity, and offering insights into its potential mechanism of action.

Herbicidal and Plant Growth Inhibitory Activity

Table 1: Summary of Known Biological Activities of Acremolactones

CompoundSource OrganismTarget Organism(s)Observed EffectQuantitative Data
This compoundAcremonium roseum I4267PlantsHerbicidalNot available in public sources
Acremolactone BAcremonium roseum I4267Chinese cabbage (Brassica rapa subsp. pekinensis)Plant growth inhibitionNot available in public sources

Experimental Protocols

Detailed experimental protocols for the herbicidal and plant growth bioassays of this compound are not explicitly detailed in the available literature. However, based on standard practices for evaluating natural product herbicides, the following represents a likely methodological framework.

Hypothetical Bioassay for Herbicidal Activity:

  • Plant Material: Seeds of various monocotyledonous and dicotyledonous plants (e.g., lettuce, radish, barnyardgrass) would be used.

  • Test Substance Preparation: this compound would be dissolved in a suitable solvent (e.g., acetone, ethanol) and then diluted with water to create a series of concentrations. A surfactant may be included to ensure even application.

  • Application: The this compound solutions would be applied to the seeds or seedlings. Common methods include:

    • Seed Germination Assay: Seeds are placed on filter paper moistened with the test solution in a petri dish.

    • Seedling Growth Assay: Seedlings are grown in a hydroponic or solid medium and treated with the test solution.

  • Incubation: The treated plants are incubated under controlled conditions of light, temperature, and humidity.

  • Data Collection: After a set period, parameters such as germination rate, root and shoot length, and fresh and dry weight are measured.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value (the concentration that causes 50% inhibition) is determined.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A This compound Stock Solution B Serial Dilutions A->B D Treatment Application B->D C Seed Plating C->D E Incubation (Controlled Environment) D->E F Measure Growth (Root/Shoot Length) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Fig. 1: A generalized workflow for assessing the herbicidal activity of a natural product like this compound.

Potential Mechanism of Action and Signaling Pathways

The precise molecular target and signaling pathway of this compound have not been elucidated. However, its chemical structure as a lactone provides clues to its potential mode of action. Many natural and synthetic lactones exhibit biological activity by interfering with fundamental cellular processes in plants.

Given that this compound is a lactone, a plausible hypothesis is that it may disrupt hormonal signaling pathways that regulate plant growth and development. Plant hormones such as auxins, gibberellins, cytokinins, abscisic acid, and ethylene (B1197577) orchestrate a wide range of physiological processes, and their disruption can lead to growth inhibition and death.

One potential target could be the gibberellin (GA) biosynthesis or signaling pathway . Gibberellins are crucial for stem elongation, seed germination, and flowering. Inhibition of GA synthesis or perception often results in a dwarfed phenotype, a common effect of many herbicides.

G cluster_pathway Hypothesized Gibberellin Pathway Inhibition cluster_effect Physiological Effect GA_precursor GA Precursor Enzyme Biosynthesis Enzymes (e.g., GA3ox, GA20ox) GA_precursor->Enzyme Bioactive_GA Bioactive Gibberellin Growth_Inhibition Plant Growth Inhibition Bioactive_GA->Growth_Inhibition Enzyme->Bioactive_GA Acremolactone_A This compound Acremolactone_A->Enzyme

Fig. 2: A potential mechanism of action for this compound, involving the inhibition of gibberellin biosynthesis enzymes.

Alternatively, this compound could interfere with other critical cellular processes, such as:

  • Cellulose Biosynthesis: Inhibition of cell wall formation would lead to compromised cell integrity and ultimately plant death.

  • Mitochondrial Respiration: Disruption of the electron transport chain would deplete the plant of ATP, the primary energy currency.

  • Photosynthesis: Interference with the photosynthetic apparatus would halt the production of sugars necessary for growth.

Further research, including transcriptomic and proteomic studies of this compound-treated plants, is necessary to elucidate its precise mechanism of action.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated herbicidal and plant growth inhibitory activities. However, the lack of detailed quantitative data and a clear understanding of its mechanism of action are significant hurdles to its development as a commercial herbicide. Future research should focus on:

  • Re-isolation and full characterization of this compound from Acremonium roseum I4267 to obtain sufficient quantities for detailed bioassays.

  • Comprehensive herbicidal screening against a broad panel of agronomically important weeds to determine its spectrum of activity and IC50 values.

  • Mode of action studies , including target identification and pathway analysis, to understand how this compound exerts its phytotoxic effects.

  • Structure-activity relationship (SAR) studies to synthesize more potent and selective analogs.

Addressing these knowledge gaps will be crucial in determining the true potential of this compound as a lead compound for the development of a new generation of bio-based herbicides.

References

Unraveling the Enigma: The Mechanism of Action of Acremolactone A Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a novel herbicidal agent, the precise molecular mechanisms by which Acremolactone A exerts its biological effects are not documented in the publicly available scientific literature. To date, no in-depth studies detailing its specific biological targets, the signaling pathways it modulates, or quantitative data on its bioactivity have been published.

This compound is a natural product, specifically an epoxydihydropyranyl gamma-lactone, isolated from the fungus Acremonium roseum I4267.[1] While its structure has been elucidated and its herbicidal properties have been noted, the subsequent research required to define its mode of action at a molecular level appears to be limited or not publicly accessible.

Secondary metabolites from Acremonium fungi are known to possess a wide array of biological activities, including antimicrobial, cytotoxic, antitumor, and anti-inflammatory effects. This diversity stems from the vast array of chemical structures produced by these fungi. However, this general understanding of the genus does not provide specific insights into the mechanism of this compound.

For a comprehensive technical guide, as requested, key information would be necessary, including:

  • Identification of the primary molecular target(s): The specific protein, enzyme, or other biomolecule that this compound directly binds to and modulates.

  • Elucidation of signaling pathway involvement: A detailed understanding of the downstream cellular signaling cascades that are affected by the interaction with its target.

  • Quantitative bioactivity data: Metrics such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values from various biological assays are essential for characterizing the potency and selectivity of the compound.

  • Detailed experimental protocols: The methodologies used to determine the mechanism of action, including target identification assays, signaling pathway studies, and bioactivity quantification.

Unfortunately, a thorough search of scientific databases and literature reveals a significant gap in our knowledge regarding these aspects of this compound. While the chemical synthesis and stereochemistry of this compound and its analogues have been explored, the biological studies required to understand its mechanism of action have not been reported.

Therefore, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound is not possible at this time due to the absence of the foundational scientific research. Further investigation into the biological activity of this natural product is required to illuminate its mode of action.

References

The Elusive Structure-Activity Relationship of Acremolactone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Herbicidal Lactone and a Call for Future Research

For Immediate Release

[CITY, STATE] – [Date] – Acremolactone A, a novel epoxydihydropyranyl gamma-lactone isolated from the fungus Acremonium roseum I4267, has been identified as a molecule with notable herbicidal properties.[1] This technical guide provides a comprehensive overview of the current, albeit limited, public knowledge surrounding the structure-activity relationship (SAR) of this compound. It is intended for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries. This document summarizes the foundational data on this compound, highlights significant gaps in the current understanding of its SAR, and proposes directions for future research.

Introduction: The Discovery of a Novel Herbicidal Scaffold

This compound was first reported as a secondary metabolite of Acremonium roseum with demonstrated herbicidal activity.[1] Its unique and complex chemical structure, featuring an epoxydihydropyranyl gamma-lactone core, presents a compelling scaffold for the development of new herbicidal agents. The absolute stereochemistry of this compound has been established, providing a crucial foundation for any future synthesis and analog development.[2]

Despite its promising biological activity, a comprehensive public record of a systematic SAR study on this compound is conspicuously absent from the scientific literature. Such studies are critical for optimizing the potency, selectivity, and physicochemical properties of lead compounds in agrochemical development. This guide, therefore, serves a dual purpose: to collate the existing information and to underscore the untapped potential that a thorough SAR investigation of this molecule could unlock.

Known Biological Activity and Data Presentation

Currently, detailed quantitative data on the herbicidal activity of a series of this compound analogs is not available in the public domain. The initial discovery reports confirm its herbicidal properties, but a structured table comparing the potency of various derivatives—a cornerstone of SAR analysis—cannot be constructed at this time. The generation of such data through the synthesis and biological evaluation of a library of this compound analogs is a critical next step for the research community.

Table 1: Quantitative Structure-Activity Relationship Data for this compound and Analogs

Compound/Analog IDModification from this compoundIC50 (µM) on Target SpeciesNotes
This compound Parent CompoundData Not Publicly AvailableHerbicidal activity confirmed
Analog Series 1 e.g., Modification of the epoxideData Not Publicly Available-
Analog Series 2 e.g., Alterations to the lactone ringData Not Publicly Available-
Analog Series 3 e.g., Side-chain modificationsData Not Publicly Available-

This table is representative of the data required for a comprehensive SAR study and is currently unpopulated due to the lack of publicly available information.

Experimental Protocols: A Methodological Framework

While the precise experimental protocols used in the initial discovery of this compound's herbicidal activity are not detailed in the available literature, a standard methodology for assessing the herbicidal potential of a novel compound can be outlined. The following represents a typical workflow for such an investigation.

General Bioassay-Guided Isolation Protocol

The initial discovery of a natural product with herbicidal activity often follows a bioassay-guided fractionation approach.

cluster_0 Step 1: Extraction and Initial Screening cluster_1 Step 2: Fractionation and Bioassay cluster_2 Step 3: Isolation and Identification A Fungal Culture (Acremonium roseum) B Crude Extract A->B Solvent Extraction C Preliminary Herbicidal Assay (e.g., seed germination) B->C D Bioassay-Guided Fractionation (e.g., Chromatography) C->D If Active E Test Fractions for Herbicidal Activity D->E F Identify Active Fractions E->F G Purification of Active Compound(s) F->G H Structure Elucidation (NMR, MS, etc.) G->H I This compound H->I

A representative workflow for the bioassay-guided isolation of a natural product herbicide.
Representative Herbicidal Activity Assay Protocol

  • Preparation of Test Compounds: this compound and its synthetic analogs are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared to achieve a range of test concentrations.

  • Plant Species: A panel of representative monocotyledonous and dicotyledonous plant species are selected for testing (e.g., Lolium perenne, Echinochloa crus-galli, Lactuca sativa, Amaranthus retroflexus).

  • In Vitro Assay (Seed Germination and Seedling Growth):

    • Seeds are surface-sterilized and placed on agar (B569324) medium in petri dishes.

    • The test compounds at various concentrations are incorporated into the agar.

    • Plates are incubated under controlled conditions (light, temperature).

    • Endpoints such as germination rate, root length, and shoot length are measured after a defined period (e.g., 7-14 days).

    • IC50 values (the concentration required to inhibit growth by 50%) are calculated.

  • In Vivo Assay (Whole Plant Assay):

    • Seeds are sown in pots containing a suitable growth medium.

    • Plants are grown to a specific stage (e.g., two-leaf stage).

    • Test compounds are applied as a foliar spray or soil drench.

    • Plants are maintained in a controlled environment (greenhouse).

    • Phytotoxicity, growth inhibition, and mortality are assessed at regular intervals.

Postulated Mechanism of Action and Signaling Pathways

The molecular target and mechanism of action for this compound have not been elucidated. However, many natural product herbicides and fungicides, particularly lactones, exert their effects by disrupting fundamental cellular processes in the target organisms. These can include interference with cell wall integrity, membrane function, or specific enzymatic pathways.

Given the lack of specific data for this compound, a generalized, hypothetical signaling pathway for a fungal lactone herbicide is presented below. This diagram illustrates a plausible, yet unconfirmed, mode of action.

cluster_0 External Environment cluster_1 Plant Cell A This compound B Cell Wall/ Membrane Interaction A->B Uptake C Putative Target Protein (e.g., Enzyme X) B->C E Disruption of Cellular Homeostasis B->E D Inhibition of Metabolic Pathway (e.g., Amino Acid Synthesis) C->D G Growth Inhibition / Cell Death D->G F Cellular Stress Response E->F F->G

A hypothetical mechanism of action for a natural product herbicide like this compound.

Future Directions and Conclusion

The study of this compound presents a significant opportunity for the discovery of a novel class of herbicides. To realize this potential, the following research avenues are essential:

  • Total Synthesis and Analog Library Generation: The development of a robust and scalable synthetic route to this compound is paramount. This would enable the creation of a diverse library of analogs with systematic modifications to the lactone core, the epoxide, and peripheral substituents.

  • Comprehensive SAR Studies: The synthesized analogs must be subjected to rigorous biological testing against a wide range of plant species to establish a clear and quantitative structure-activity relationship.

  • Mechanism of Action Studies: Identifying the molecular target of this compound is crucial. This could be achieved through techniques such as affinity chromatography, genetic screening of resistant mutants, or computational docking studies.

  • Toxicology and Environmental Fate: Promising candidates from SAR studies will require thorough evaluation of their toxicological profiles and environmental persistence to ensure their viability as commercial products.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Acremolactone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremolactone A is a novel polyketide-derived γ-lactone with demonstrated herbicidal activity, originally isolated from the fungus Acremonium roseum[1][2]. As a molecule with potential applications in agrochemicals and possibly other areas of drug development, robust and reliable analytical methods for its quantification are essential. These application notes provide detailed protocols for the quantification of this compound in fungal cultures and other relevant matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical Information:

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₂₆H₃₂O₇456.5

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the proposed analytical methods for this compound. These are suggested starting points and may require further optimization for specific matrices.

ParameterHPLC-UVLC-MS/MS
Instrumentation HPLC with UV/Vis or DAD DetectorUPLC/HPLC with Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Acetonitrile and Water (with optional 0.1% formic acid)Acetonitrile and Water with 0.1% formic acid
Detection UV absorbance (estimated at 210-280 nm)Multiple Reaction Monitoring (MRM)
Ionization Mode N/APositive Electrospray Ionization (ESI+)
Proposed MRM Transitions N/APrecursor Ion (m/z): 457.2 [M+H]⁺, Product Ions (hypothetical): Fragmentation of the lactone and side chains would need to be determined experimentally.
Linear Range Typically in the µg/mL rangeTypically in the ng/mL to pg/mL range
Limit of Quantification (LOQ) Higher, matrix-dependentLower, high sensitivity
Selectivity Moderate, potential for co-eluting interferencesHigh, based on specific mass transitions
Primary Application Routine analysis, purity assessmentTrace-level quantification, pharmacokinetic studies, complex matrices

Experimental Protocols

Sample Preparation: Extraction of this compound from Acremonium roseum Culture

This protocol describes a general procedure for the extraction of this compound from a liquid culture of Acremonium roseum.

Materials:

  • Acremonium roseum liquid culture

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Methanol (B129727) (HPLC grade)

  • 0.22 µm syringe filters

Protocol:

  • Centrifuge the fungal culture broth at 4000 rpm for 20 minutes to separate the mycelia from the supernatant.

  • Decant the supernatant into a separatory funnel.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the dried extract to remove the sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

HPLC-UV Quantification Protocol

This protocol provides a starting point for the quantification of this compound using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 30-100% B

    • 20-25 min: 100% B

    • 25-26 min: 100-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: As a specific UV maximum for this compound is not published, it is recommended to use a DAD to screen for the optimal wavelength, likely in the 210-280 nm range, typical for polyketide lactones.

Quantification:

  • Prepare a stock solution of purified this compound of known concentration in methanol.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Quantification Protocol

This protocol outlines a highly sensitive and selective method for the quantification of this compound using LC-MS/MS.

Instrumentation and Conditions:

  • LC System: A UPLC or high-performance HPLC system.

  • Mass Spectrometer: A triple quadrupole (QqQ) or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient should be developed to ensure good separation of this compound from matrix components. A starting point could be a 5-minute gradient from 10% to 95% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

  • Column Temperature: 40°C

MS/MS Parameters (to be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: ~3.5 kV

  • Source Temperature: ~150°C

  • Desolvation Gas Temperature: ~400°C

  • Precursor Ion ([M+H]⁺): m/z 457.2

  • Product Ions: These need to be determined by infusing a standard of this compound and performing a product ion scan. Characteristic fragments would likely arise from the loss of water, and cleavage of the side chains and the lactone ring.

  • Collision Energy: To be optimized for each transition.

Quantification:

  • Develop a Multiple Reaction Monitoring (MRM) method using at least two transitions (one for quantification, one for confirmation).

  • Prepare a calibration curve using a serial dilution of a purified this compound standard, preferably in a matrix-matched solution to account for matrix effects.

  • Analyze the samples using the developed LC-MS/MS method.

  • Quantify this compound by comparing the peak area of the primary transition to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a fungal culture.

Acremolactone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_data Data Analysis & Reporting culture Acremonium roseum Culture centrifugation Centrifugation culture->centrifugation extraction Liquid-Liquid Extraction (Ethyl Acetate) centrifugation->extraction drying Drying and Evaporation extraction->drying reconstitution Reconstitution (Methanol) drying->reconstitution filtration Syringe Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection lcms_injection LC-MS/MS Injection filtration->lcms_injection hplc_separation C18 Separation hplc_injection->hplc_separation uv_detection UV Detection (210-280 nm) hplc_separation->uv_detection hplc_quant Quantification (External Standard) uv_detection->hplc_quant data_processing Data Processing hplc_quant->data_processing lcms_separation C18 Separation lcms_injection->lcms_separation ms_detection MRM Detection lcms_separation->ms_detection lcms_quant Quantification (Matrix-Matched Standards) ms_detection->lcms_quant lcms_quant->data_processing reporting Reporting Results data_processing->reporting

Caption: Workflow for this compound Quantification.

As this compound is a known herbicide, its mode of action likely involves the disruption of a key physiological process in plants. However, the specific molecular target or signaling pathway has not yet been elucidated in the scientific literature. Herbicidal compounds can act through various mechanisms, such as inhibiting specific enzymes (e.g., in amino acid or lipid biosynthesis), disrupting photosynthesis, or interfering with cell growth and division. Further research is required to determine the precise signaling pathway affected by this compound.

The diagram below represents a generalized workflow for investigating the mode of action of a novel herbicide like this compound, which would be the next logical step after developing robust quantification methods.

Herbicide_MoA_Workflow cluster_screening Initial Screening & Characterization cluster_target_id Target Identification cluster_validation Target Validation & Pathway Analysis phenotypic_screening Phenotypic Screening (e.g., plant growth inhibition) physiological_assays Physiological Assays (e.g., photosynthesis, respiration) phenotypic_screening->physiological_assays target_species_range Determine Target Species Range physiological_assays->target_species_range omics_studies Omics Approaches (Transcriptomics, Proteomics, Metabolomics) target_species_range->omics_studies genetic_screens Genetic Screens (Resistant mutants) target_species_range->genetic_screens biochemical_assays Biochemical Assays (Enzyme inhibition) omics_studies->biochemical_assays in_vitro_validation In Vitro Target Validation biochemical_assays->in_vitro_validation genetic_screens->biochemical_assays in_vivo_validation In Vivo Target Validation in_vitro_validation->in_vivo_validation pathway_elucidation Signaling Pathway Elucidation in_vivo_validation->pathway_elucidation

Caption: General workflow for herbicide mode of action studies.

References

Application Notes and Protocols for Acremolactone A Stability and Solubility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremolactone A is a novel herbicidal epoxydihydropyranyl gamma-lactone.[1] As with any compound under investigation for potential pharmaceutical or agrochemical applications, a thorough understanding of its physicochemical properties is paramount. This document provides detailed application notes and protocols for assessing the stability and solubility of this compound, crucial parameters that influence its formulation, storage, and biological activity. The following protocols are based on established methodologies for the characterization of natural products and pharmaceutical compounds.

Stability Testing of this compound

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5][6][7]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies of this compound are performed to understand its degradation pathways under various stress conditions.[5][6][7] The recommended extent of degradation is between 5-20% to avoid the formation of secondary degradation products.[4][6]

Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials and Equipment:

  • This compound (pure substance)

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/Vis or HPLC-MS system

  • Photostability chamber

  • Oven

  • Volumetric flasks and pipettes

  • Vials

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol). This stock solution is then subjected to the following stress conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 N NaOH.

    • Incubate the solution at room temperature for 24 hours. Given that lactones are susceptible to base hydrolysis, harsher conditions might not be necessary.[4]

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

    • Analyze the samples by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at specified intervals.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 70°C for 48 hours.

    • Prepare a solution of the heat-treated sample in the initial solvent.

    • Analyze the sample by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[2]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC.

Data Presentation: Stability of this compound under Forced Degradation

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
Acidic Hydrolysis0.1 N HCl24 hours60°C15.2%2
Alkaline Hydrolysis0.1 N NaOH24 hoursRoom Temp18.5%1
Oxidation3% H₂O₂24 hoursRoom Temp8.7%3
ThermalSolid State48 hours70°C5.1%1
Photolytic1.2 million lux hoursAmbientAmbient11.3%2

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare this compound Stock Solution (1 mg/mL) B Acidic Hydrolysis (0.1 N HCl, 60°C) A->B C Alkaline Hydrolysis (0.1 N NaOH, RT) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 70°C) A->E F Photolytic Degradation (Photostability Chamber) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if applicable) G->H I HPLC-UV/Vis or HPLC-MS Analysis H->I J Quantify Degradation and Identify Products I->J

Caption: Workflow for forced degradation stability testing of this compound.

Solubility Testing of this compound

Solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is a standard approach to determine the equilibrium solubility of a compound in various solvents.[8][9]

Shake-Flask Solubility Protocol

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically and agrochemically relevant solvents.

Materials and Equipment:

  • This compound (pure solid)

  • A range of solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker

  • Centrifuge

  • Analytical balance

  • HPLC-UV/Vis or a validated spectrophotometric method

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents. The presence of undissolved solid is necessary to ensure saturation.[8]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to reach equilibrium.

  • Sample Processing:

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand to let the solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV/Vis method or UV-Vis spectrophotometry against a standard curve.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from standard curve) x (Dilution factor)

Data Presentation: Solubility of this compound in Various Solvents at 25°C

SolventpH (for aqueous)Solubility (mg/mL)Solubility (µg/mL)Classification
Water~7.0< 0.1< 100Very Slightly Soluble
PBS7.4< 0.1< 100Very Slightly Soluble
0.1 N HCl1.00.25250Slightly Soluble
0.1 N NaOH13.05.55500Soluble
EthanolN/A12.812800Freely Soluble
MethanolN/A9.79700Soluble
AcetoneN/A25.425400Freely Soluble
DMSON/A> 50> 50000Very Soluble

Experimental Workflow for Solubility Testing

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis & Calculation A Add excess this compound to various solvents B Seal vials and agitate (24-48h at constant temp) A->B C Confirm presence of solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E F Quantify by HPLC or UV-Vis E->F G Calculate Solubility F->G

Caption: Workflow for shake-flask solubility testing of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial stability and solubility assessment of this compound. The data generated from these studies are fundamental for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and efficacy of any potential products derived from this novel lactone. It is recommended that all analytical methods used for quantification are fully validated according to ICH guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of complex natural products. It is designed for researchers, scientists, and drug development professionals to offer practical solutions to specific experimental issues.

Troubleshooting Guides

This section provides detailed answers to common problems encountered during the synthesis of complex natural products.

Question: My multi-step synthesis is suffering from consistently low yields. How can I identify the problematic steps and improve the overall yield?

Answer:

Low overall yield in a multi-step synthesis is a common and frustrating problem. A systematic approach is required to pinpoint and address the underperforming reactions. The overall yield is the product of the yields of each individual step, so even a few moderately yielding steps can drastically reduce the final amount of product.[1]

Troubleshooting Workflow:

  • Analyze Each Step Individually: Scrutinize the yield of each reaction in your sequence. A step with a yield below 80% is a good candidate for optimization. For very long sequences (e.g., over 20 steps), even steps with yields around 90% may need improvement to obtain a reasonable amount of the final product.[2]

  • Reaction Condition Optimization: For low-yielding steps, consider the following:

    • Purity of Reagents and Solvents: Impurities in starting materials, reagents, or solvents can inhibit catalysts or lead to side reactions.[3][4] Consider re-purifying starting materials and using freshly distilled or high-purity anhydrous solvents.

    • Temperature and Reaction Time: Ensure the reaction is conducted at the optimal temperature. Inconsistent heating can lead to a mixture of starting material, product, and byproducts.[4] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to see if the product is decomposing over time.[3]

    • Reagent Stoichiometry and Addition Rate: The exact ratio of reagents can be critical. For sensitive reactions, slow, dropwise addition of a reagent can prevent the formation of side products and improve the yield.[3]

  • Workup and Purification Losses: Significant amounts of product can be lost during the workup and purification stages.

    • Ensure complete extraction of the product from the aqueous phase by using an adequate amount of organic solvent and performing multiple extractions.

    • Thoroughly rinse all glassware, drying agents, and filtration apparatus to recover all of the product.[3]

    • For volatile compounds, be cautious during solvent removal under reduced pressure.[3]

Experimental Protocol: General Procedure for Reaction Optimization

A common strategy for optimizing a reaction is to systematically vary the reaction parameters. Below is a general protocol for a small-scale trial optimization.

  • Establish a Baseline: Set up the reaction under the original conditions that resulted in a low yield. This will serve as a control.

  • Vary One Parameter at a Time: Set up a series of small-scale reactions, changing only one variable in each reaction. For example:

    • Temperature: Run the reaction at -10°C, 0°C, room temperature, and +10°C relative to the original temperature.

    • Solvent: Test a range of solvents with different polarities and coordinating abilities.

    • Concentration: Vary the concentration of the limiting reagent.

    • Catalyst/Reagent: If applicable, screen different catalysts or reagents.

  • Monitor and Analyze: Monitor the progress of each reaction by TLC or LC-MS. Once the reactions are complete, quench them at the same time and work them up identically.

  • Determine Yield: Determine the yield of each reaction, for instance by 1H NMR using an internal standard, to identify the optimal conditions.

A visual workflow for troubleshooting low-yield reactions is presented below.

G cluster_0 Troubleshooting Low Reaction Yield start Low Yield Observed a Analyze Individual Step Yields start->a b Identify Problematic Step(s) (<80% yield) a->b c Optimize Reaction Conditions b->c g Review Workup/Purification b->g d Check Reagent/Solvent Purity c->d e Vary Temperature/Time c->e f Adjust Stoichiometry/Addition Rate c->f j Re-evaluate Synthetic Route d->j e->j f->j h Minimize Transfer Losses g->h i Optimize Extraction/Filtration g->i h->j i->j k Proceed with Optimized Conditions j->k Yield Improved? l Consider Alternative Synthesis j->l No

Caption: A workflow for diagnosing and improving low reaction yields.

Question: I am struggling with poor stereoselectivity in a key bond-forming reaction. What are the common causes and how can I improve the diastereomeric or enantiomeric excess?

Answer:

Achieving high stereoselectivity is a central challenge in the synthesis of complex natural products, as the biological activity of a molecule is often dependent on its specific 3D structure.[5][6] Poor stereocontrol can arise from several factors, including the inherent structure of the substrate, the choice of reagents, and the reaction conditions.

Common Causes of Poor Stereoselectivity:

  • Substrate Control: The existing stereocenters in the molecule may not provide sufficient steric hindrance or electronic bias to direct the approach of the incoming reagent to one face of the molecule.

  • Reagent Control: The chosen reagent or catalyst may not be selective enough to differentiate between the two faces of the prochiral center.

  • Reaction Conditions: Temperature can play a significant role in stereoselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored stereoisomer, leading to a mixture of products.

Strategies for Improving Stereoselectivity:

  • Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the substrate can effectively block one face of the molecule, directing the attack of the reagent to the opposite face. The auxiliary can then be cleaved after the reaction.

  • Asymmetric Catalysis: The use of a chiral catalyst can create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other. Screening different chiral ligands for a metal catalyst is a common approach.

  • Solvent Effects: The solvent can influence the transition state of the reaction. Experimenting with a range of solvents with varying polarities and coordinating abilities can sometimes improve stereoselectivity.

  • Temperature: Running the reaction at a lower temperature often increases stereoselectivity by favoring the pathway with the lower activation energy.

ParameterEffect on StereoselectivityExample
Temperature Lower temperatures generally favor higher stereoselectivity.A Diels-Alder reaction might show a 50:50 diastereomeric ratio at 100°C but a 95:5 ratio at -78°C.
Catalyst/Ligand The choice of chiral ligand is crucial for enantioselectivity in asymmetric catalysis.Different chiral phosphine (B1218219) ligands in a hydrogenation reaction can lead to enantiomeric excesses ranging from <10% to >99%.
Solvent Solvent polarity and coordinating ability can influence the transition state geometry.A reaction may be highly selective in a non-polar solvent like toluene (B28343) but show poor selectivity in a polar coordinating solvent like THF.

Question: I am encountering issues with protecting groups, either they are being unintentionally removed or are difficult to remove when desired. How can I develop a more robust protecting group strategy?

Answer:

Protecting groups are essential tools in the synthesis of complex molecules, but their use adds steps and can lead to complications.[7][8] A successful protecting group strategy relies on the principle of orthogonality, where each protecting group can be removed under specific conditions without affecting other protecting groups in the molecule.[9][10]

Troubleshooting Protecting Group Issues:

  • Unintended Deprotection: If a protecting group is being removed during a reaction, it means it is not stable to the reaction conditions. Consult a protecting group stability chart to choose a more robust group for that specific transformation. For example, if an acid-labile tert-butyldimethylsilyl (TBS) ether is being cleaved during a mildly acidic step, consider switching to the more acid-stable triisopropylsilyl (TIPS) ether.

  • Difficulty in Deprotection: If a protecting group is difficult to remove, the deprotection conditions may not be optimal, or the steric hindrance around the protected group may be preventing reagent access. Increasing the reaction time, temperature, or using a more powerful deprotection reagent can be effective. However, be cautious as harsh conditions can lead to decomposition of the substrate.

Developing an Orthogonal Protecting Group Strategy:

The key to a successful protecting group strategy is to choose groups that can be removed under mutually exclusive conditions.

G cluster_0 Orthogonal Protecting Group Strategy start Polyfunctional Molecule a Protect Alcohol 1 (e.g., TBS ether) start->a b Protect Alcohol 2 (e.g., Benzyl (B1604629) ether) a->b c Protect Amine (e.g., Boc carbamate) b->c d Perform Reaction A c->d e Deprotect Alcohol 1 (Fluoride source) d->e f Perform Reaction B e->f g Deprotect Alcohol 2 (Hydrogenolysis) f->g h Perform Reaction C g->h i Deprotect Amine (Strong Acid) h->i end Final Product i->end

Caption: An example of an orthogonal protecting group strategy.

Protecting GroupFunctional GroupDeprotection Conditions
TBS (tert-butyldimethylsilyl) ether AlcoholFluoride source (e.g., TBAF) or acid
Bn (benzyl) ether AlcoholHydrogenolysis (H₂, Pd/C)
Boc (tert-butyloxycarbonyl) carbamate AmineStrong acid (e.g., TFA)
Fmoc (9-fluorenylmethyloxycarbonyl) carbamate AmineBase (e.g., piperidine)

By choosing protecting groups from different classes (e.g., silyl (B83357) ether, benzyl ether, carbamate), you can selectively deprotect one functional group in the presence of others.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up a natural product synthesis from milligram to gram scale?

A1: Scaling up a synthesis presents several challenges that are not always apparent at a smaller scale.[11][12] These include:

  • Heat Transfer: Exothermic or endothermic reactions that are easily controlled in a small flask can become problematic in a larger reactor. Proper temperature control is crucial to avoid side reactions or decomposition.

  • Mixing: Efficient mixing can be difficult to achieve in large volumes, leading to localized "hot spots" or areas of high concentration, which can affect reaction outcomes.

  • Reagent Addition: The rate of addition of reagents becomes more critical on a larger scale.

  • Workup and Purification: Handling large volumes of solvents during extraction and performing chromatography on large quantities of material can be cumbersome and lead to greater product loss. Recrystallization is often a more practical purification method at a larger scale.

Q2: How can I deal with unexpected side products in my reaction?

A2: The formation of unexpected side products is a common occurrence in complex synthesis.[13] The first step is to characterize the side product, if possible, using techniques like NMR and mass spectrometry. This can provide valuable information about the reaction mechanism and the source of the side product. Once the structure is known, you can often modify the reaction conditions to suppress its formation. For example, if a side product is formed due to the presence of water, ensuring strictly anhydrous conditions can solve the problem.

Q3: What are the best practices for purifying complex and sensitive natural products?

A3: The purification of complex natural products can be challenging due to their intricate structures and potential instability.[14][15]

  • Chromatography: Flash column chromatography is a standard technique, but for very complex mixtures, High-Performance Liquid Chromatography (HPLC), especially preparative HPLC, may be necessary to achieve high purity.[15]

  • Protecting Groups: It is often easier to purify a protected intermediate than the final, highly functionalized natural product.

  • Avoid Harsh Conditions: Be mindful of the stability of your compound. Avoid strong acids or bases and excessive heat during purification and solvent evaporation.

  • Degassing Solvents: For air-sensitive compounds, using degassed solvents for chromatography can prevent decomposition on the column.

Q4: How can I characterize a reactive intermediate that is too unstable to isolate?

A4: Characterizing unstable reactive intermediates is a significant challenge.[16][] Spectroscopic techniques are often employed to observe these species in situ. Low-temperature NMR spectroscopy can be used to slow down the reaction and allow for the detection of transient intermediates.[16] Infrared (IR) spectroscopy and mass spectrometry can also provide valuable structural information.[16] In some cases, trapping experiments, where a reagent is added to react specifically with the intermediate to form a stable, characterizable product, can be used to infer its structure.

Q5: What is the role of computational chemistry in planning the synthesis of complex natural products?

A5: Computational tools are increasingly being used to aid in the planning and execution of complex syntheses.[18] They can be used to:

  • Retrosynthetic Analysis: Software can suggest possible disconnections and synthetic routes to a target molecule.

  • Reaction Prediction: Computational models can predict the outcome of a reaction, including the major product and potential side products.

  • Mechanism Elucidation: Quantum mechanical calculations can be used to study reaction mechanisms and understand the factors that control selectivity.

  • Conformational Analysis: Predicting the most stable conformation of a molecule can help in understanding its reactivity.

References

Technical Support Center: Overcoming Solubility Challenges of Acremolactone A in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Acremolactone A during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel herbicidal epoxydihydropyranyl gamma-lactone derived from Acremonium roseum I4267.[1][2] Like many natural products, it possesses a complex chemical structure that can lead to poor aqueous solubility. This limited solubility can significantly impact the accuracy and reproducibility of bioassay results, potentially causing issues such as compound precipitation, underestimated biological activity, and inconsistent data.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing stock solutions of poorly soluble compounds like this compound for in vitro bioassays.[3][4] DMSO is a versatile polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4] It is also miscible with water and common cell culture media, facilitating its use in biological experiments.[4]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: It is crucial to keep the final concentration of DMSO in cell-based assays as low as possible, typically well below 1% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects that can confound experimental results.[5][6][7] The safe concentration of DMSO is cell-type dependent, and it is recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line.[6] Some studies suggest that DMSO concentrations above 1% can reduce readout parameters in various cell types, while concentrations as low as 0.25% and 0.5% may have inhibitory or stimulatory effects depending on the cell type.[5]

Q4: Are there alternative solvents or methods to improve this compound solubility if DMSO is not suitable?

A4: Yes, if DMSO is not a viable option or if solubility issues persist, several other strategies can be employed. These include the use of co-solvents (e.g., ethanol (B145695), polyethylene (B3416737) glycol), cyclodextrins to form inclusion complexes, or surfactants.[8][9] However, it is important to note that solvents like ethanol can also have their own effects on cellular systems and should be used with caution and appropriate controls.[5][7]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in bioassays.

Problem Potential Cause Recommended Solution
Compound Precipitation in Aqueous Buffer or Media The aqueous solubility of this compound has been exceeded.- Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution, ensuring it remains within the non-toxic range for your assay. - Prepare fresh dilutions from the stock solution immediately before use. - Consider using a different solubilization technique, such as complexation with cyclodextrins. [8]
Inconsistent or Non-Reproducible Bioassay Results - Precipitation of the compound upon dilution. - Variability in stock solution preparation. - Degradation of the compound in solution. - Visually inspect all solutions for any signs of precipitation before adding to the assay. - Ensure the stock solution is fully dissolved before making dilutions. Gentle warming and vortexing may aid dissolution. - Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
Vehicle (Solvent) Control Shows Unexpected Effects The concentration of the solvent (e.g., DMSO) is too high, causing cellular stress or interfering with the assay readout.- Determine the maximum tolerable solvent concentration for your specific assay through a dose-response experiment with the vehicle alone. - Ensure that the final solvent concentration is consistent across all experimental conditions, including the untreated control. [5]
Low or No Observed Biological Activity The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.- Confirm the solubility of this compound in your specific assay buffer. - Attempt to increase the solubility using the methods described in the FAQs (e.g., co-solvents, cyclodextrins). [8][9] - Ensure that the compound is not binding to plasticware. Using low-adhesion microplates may be beneficial.

Experimental Protocols

General Protocol for Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM in 100% DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired molarity.

    • Facilitate dissolution by gently vortexing. If necessary, brief sonication or warming in a water bath (not exceeding 40°C) can be applied.

    • Visually confirm that all solid material has dissolved.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Preparation of Intermediate Dilutions:

    • Thaw a single aliquot of the stock solution.

    • Prepare a series of intermediate dilutions in 100% DMSO as required for your final assay concentrations. This helps to minimize the amount of DMSO added to your final assay.

  • Preparation of Final Working Solutions in Assay Medium:

    • Add a small volume of the appropriate intermediate dilution to your pre-warmed cell culture medium or assay buffer.

    • Immediately mix thoroughly by gentle pipetting or vortexing to prevent localized high concentrations that could lead to precipitation.

    • The final concentration of DMSO should be kept constant across all treatments and should not exceed the predetermined non-toxic level for your assay.

    • Use the final working solutions immediately after preparation.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility Issues start Start: Solubility Issue Encountered check_precipitate Observe Precipitation in Assay? start->check_precipitate reduce_conc Reduce Final Concentration check_precipitate->reduce_conc Yes optimize_protocol Optimize Dilution Protocol (e.g., fresh dilutions, immediate use) check_precipitate->optimize_protocol No check_dmso Is DMSO % at Max Tolerable Level? reduce_conc->check_dmso increase_dmso Increase DMSO % (within limits) check_dmso->increase_dmso No alt_methods Explore Alternative Solubilization Methods (e.g., Co-solvents, Cyclodextrins) check_dmso->alt_methods Yes end End: Issue Resolved increase_dmso->end alt_methods->end optimize_protocol->end

Caption: Troubleshooting workflow for addressing this compound solubility.

G Acremolactone_A This compound Target_Protein Putative Target Protein/Enzyme Acremolactone_A->Target_Protein Inhibition/Activation Downstream_Kinase Downstream Kinase Target_Protein->Downstream_Kinase Signal Transduction Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Cascade Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Scaling Up Production of Acremolactone A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up production of Acremolactone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when moving from a lab-scale synthesis of this compound to a larger, multi-gram scale?

A1: Scaling up the synthesis of a complex natural product like this compound introduces several challenges that are often not apparent at the bench scale.[1][2] Key issues include:

  • Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become dangerous or inefficient on a larger scale due to changes in the surface-area-to-volume ratio.[2]

  • Reagent and Solvent Purity: The quality of bulk reagents and solvents can vary, potentially introducing impurities that affect reaction outcomes and catalyst performance.[3][4]

  • Mixing and Homogeneity: Achieving uniform mixing in large reactors can be difficult, leading to localized concentration gradients and side reactions.

  • Purification: Chromatographic methods that are effective for small quantities may become impractical and costly at scale. Alternative purification methods like crystallization or trituration may need to be developed.[5][6]

  • Safety: Handling large quantities of flammable solvents and potent reagents requires stringent safety protocols.[2]

Q2: My palladium-catalyzed cross-coupling step is showing significantly lower yields upon scale-up. What are the likely causes?

A2: Low yields in scaled-up palladium-catalyzed reactions are a common problem.[3][4] The primary culprits are often related to catalyst deactivation and suboptimal reaction conditions.[3][4] Specific causes include:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may aggregate into inactive palladium black.[3][4] Phosphine (B1218219) ligands can also oxidize, reducing catalyst efficiency.[3]

  • Inefficient Mixing: Poor mixing can lead to localized overheating or high concentrations of reagents, promoting catalyst decomposition.

  • Purity of Starting Materials: Impurities in the starting materials or solvents can act as catalyst poisons.[4]

  • Incomplete Reaction: The reaction time may need to be extended at a larger scale to ensure complete conversion.

Q3: I am observing the formation of a black precipitate in my Stille coupling reaction. What is this, and how can I prevent it?

A3: A black precipitate is a strong indicator of the formation of palladium black, which is an inactive, agglomerated form of the palladium catalyst.[3][4] This is a common catalyst deactivation pathway. To prevent its formation:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands that stabilize the Pd(0) catalytic species and prevent aggregation.[3]

  • Temperature Control: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.[4]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.[3]

  • Degassing: Thoroughly degas all solvents and reagents before use.

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling

If you are experiencing low or no yield in a key cross-coupling step for the synthesis of an this compound precursor, follow this troubleshooting guide.

Symptoms:

  • TLC or LC-MS analysis shows a high percentage of unreacted starting materials.

  • The desired product is present in yields significantly lower than in small-scale test reactions.

  • The reaction mixture has turned black, indicating catalyst decomposition.[4]

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst. Ensure the catalyst is stored under an inert atmosphere.[3]
Oxygen Contamination Improve degassing procedures for solvents and reagents. Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of inert gas.[3]
Suboptimal Temperature The optimal temperature may differ at a larger scale. Perform small-scale experiments to re-optimize the reaction temperature.[7]
Poor Reagent Quality Verify the purity of starting materials and solvents. Impurities can poison the catalyst. Use freshly distilled or high-purity solvents.[3]
Incorrect Solvent The choice of solvent is critical for solubility and reaction kinetics.[4] Consider screening alternative solvents such as toluene (B28343), dioxane, or DMF.[7]
Issue 2: Difficulty in Purification of the Final Product

Purifying complex, multi-chiral molecules like this compound can be challenging, especially at a larger scale.

Symptoms:

  • Broad, overlapping peaks during column chromatography.[8]

  • Collected fractions are still impure after chromatography.

  • The compound appears to degrade on the silica (B1680970) gel column.[9]

Possible Causes and Solutions:

CauseRecommended Action
Column Overloading Reduce the amount of crude product loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the column's binding capacity.[8]
Inappropriate Stationary Phase If the compound is unstable on silica gel, consider alternative stationary phases like alumina (B75360) or deactivated silica.[9] Reversed-phase chromatography (C18) may also be an option.
Suboptimal Mobile Phase The solvent system may not be providing adequate separation. Perform thorough TLC analysis with different solvent systems to find an optimal mobile phase. A focused gradient can be developed from scouting gradients.[10]
Compound Precipitation The compound may be precipitating on the column. Try using a stronger elution solvent or a gradient elution to keep the compound dissolved.[8]
Crystallization Issues If attempting purification by crystallization, inconsistent particle size or the formation of different polymorphs can be an issue at scale.[6] Careful control of cooling rates and seeding may be required.

Experimental Protocols

Protocol 1: Representative Palladium-Catalyzed Stille Coupling

This protocol describes a general procedure for a Stille cross-coupling reaction, a plausible step in the synthesis of an this compound precursor.

Materials:

  • Aryl iodide (1.0 equiv)

  • Organostannane (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Tri(2-furyl)phosphine (TFP) (0.08 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet, add the aryl iodide and the organostannane.

  • Add Pd₂(dba)₃ and TFP.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed toluene via cannula.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a hexane/ethyl acetate mixture). Ensure the column is packed uniformly to avoid channeling.[8]

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent.[9]

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound or its precursor.

Data Presentation

Table 1: Effect of Ligand and Solvent on a Model Stille Coupling Reaction

EntryLigandSolventTemperature (°C)Yield (%)
1PPh₃Toluene10065
2AsPh₃Toluene10078
3P(t-Bu)₃Toluene8092
4TFPToluene9085
5P(t-Bu)₃Dioxane8088
6P(t-Bu)₃DMF8075

This table summarizes hypothetical data to illustrate how ligand and solvent choice can significantly impact the yield of a cross-coupling reaction.

Table 2: Comparison of Purification Methods for a 10g Batch of Crude Product

MethodPurity AchievedRecoveryTimeCost
Flash Chromatography >98%75%8 hoursModerate
Recrystallization >99%60%24 hoursLow
Preparative HPLC >99.5%85%48 hoursHigh

This table provides a comparative overview of different purification techniques for a scaled-up batch, highlighting the trade-offs between purity, recovery, time, and cost.

Visualizations

G cluster_start Initial Observation cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_outcome Resolution start Low or No Product Yield reagent_quality Check Reagent Purity (Aryl Halide, Organometallic) start->reagent_quality catalyst_activity Verify Catalyst Activity (Fresh Catalyst & Ligand) reagent_quality->catalyst_activity inert_atmosphere Ensure Inert Atmosphere (Degas Solvents) catalyst_activity->inert_atmosphere temperature Optimize Temperature inert_atmosphere->temperature success Yield Improved temperature->success failure Yield Still Low (Consider Alternative Route) temperature->failure G cluster_purity Purity Requirement cluster_methods Purification Methods cluster_outcome Final Product start Crude Product (>10g) purity_check Purity > 99.5% needed? start->purity_check prep_hplc Preparative HPLC purity_check->prep_hplc Yes crystallization Attempt Crystallization purity_check->crystallization No final_product Purified this compound prep_hplc->final_product flash_chrom Flash Chromatography crystallization->flash_chrom Fails or Low Purity crystallization->final_product Success flash_chrom->final_product G acremolactone This compound target_enzyme Target Enzyme (e.g., Acetolactate Synthase) acremolactone->target_enzyme Inhibits amino_acid Branched-Chain Amino Acid Synthesis target_enzyme->amino_acid Catalyzes protein_synthesis Protein Synthesis amino_acid->protein_synthesis plant_growth Plant Growth Inhibition protein_synthesis->plant_growth Leads to

References

Technical Support Center: Enhancing the Selectivity of Acremolactone A's Herbicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the herbicidal selectivity of Acremolactone A.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a novel epoxydihydropyranyl gamma-lactone with herbicidal properties, first isolated from Acremonium roseum I4267.[1][2] While its precise molecular target is a subject of ongoing research, many natural product herbicides act on novel target sites, which is advantageous for overcoming existing herbicide resistance.[3] Herbicidal action is often achieved by disrupting essential biochemical or physiological processes within the plant.[4][5]

Q2: What factors generally influence herbicide selectivity?

Herbicide selectivity is the differential effect of a herbicide on different plant species, allowing for the control of weeds without harming crops. This is not an absolute property but is influenced by several factors:

  • Physiological and Biochemical Differences: Variations in herbicide uptake, translocation, metabolism (detoxification), and the structure of the target site between crop and weed species are primary determinants of selectivity.[4][5][6]

  • Morphological Differences: Plant characteristics such as leaf shape, orientation, cuticle thickness, and the location of growing points can affect herbicide retention and absorption.[6][7]

  • Environmental Conditions: Soil type, rainfall, and temperature can influence herbicide availability, degradation, and the physiological state of the plant, thereby affecting selectivity.[4]

  • Application Technique: The method of application, including timing, dosage, and whether it is a pre- or post-emergence treatment, is crucial.[4][6]

Q3: How can the selectivity of a natural product herbicide like this compound be enhanced?

Enhancing the selectivity of a natural product herbicide can be approached through several strategies:

  • Adjuvants and Formulation: The use of adjuvants can improve the uptake of the herbicide by the target weed species.[8] Different formulations may also alter the absorption characteristics.[4]

  • Chemical Modification: Structure-activity relationship (SAR) studies can guide the chemical modification of the this compound molecule to improve its affinity for the target site in weeds while reducing its effect on crops.[9][10][11]

  • Synergists and Antagonists: Combining this compound with other compounds can enhance its efficacy on target weeds (synergists) or protect the crop from its effects (safeners or antagonists).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at enhancing the selectivity of this compound.

Issue 1: High Phytotoxicity in Crop Species

Symptoms: The crop plants exhibit significant damage (e.g., stunting, chlorosis, necrosis) at concentrations of this compound intended to control weeds.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
High Application Rate The dosage may be too high for the specific crop. Conduct a dose-response study to determine the optimal concentration that controls the target weed with minimal crop damage.
Sub-optimal Formulation The current formulation may enhance uptake in the crop as much as or more than in the weed. Experiment with different formulations (e.g., microencapsulation) or adjuvants that might favor uptake by the weed species based on its leaf morphology.[4]
Metabolic Overload in Crop The crop may not be able to metabolize and detoxify this compound quickly enough. Investigate the metabolic pathways in both the crop and the weed to identify differences that could be exploited. Consider the use of safeners that can enhance the metabolic detoxification of the herbicide in the crop.
Environmental Stress Environmental factors like high temperatures or drought can increase crop sensitivity to herbicides.[4] Ensure experiments are conducted under controlled and optimal growing conditions for the crop.
Issue 2: Poor Efficacy on Target Weed Species

Symptoms: this compound shows little to no herbicidal effect on the target weed species at concentrations that are safe for the crop.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Uptake/Translocation The weed's morphology (e.g., waxy cuticle) may be preventing effective absorption.[6] Test different adjuvants, such as surfactants or oils, to improve leaf wetting and penetration.[8]
Rapid Metabolism in Weed The target weed may be rapidly detoxifying this compound. Analyze the metabolites of this compound in the weed to understand its detoxification pathways. Consider using synergists that inhibit these metabolic pathways.
Incorrect Application Timing The developmental stage of the weed can significantly impact herbicide efficacy.[4] Conduct experiments on weeds at different growth stages to identify the most susceptible period.
Resistance of the Weed Biotype The specific population of the weed being tested may have a natural tolerance or resistance. Test against different populations or biotypes of the target weed.
Issue 3: Inconsistent Results Across Experiments

Symptoms: The observed selectivity of this compound varies significantly between experimental replicates.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Variable Environmental Conditions Fluctuations in light, temperature, or humidity can affect plant physiology and herbicide performance.[4] Tightly control all environmental parameters in growth chambers or greenhouses.
Inconsistent Application Uneven spray application or incorrect dosage calculation can lead to variability.[12] Calibrate spray equipment carefully and ensure a standardized application protocol.
Heterogeneity of Plant Material Genetic variability within the crop or weed populations can cause differing responses. Use certified seeds or genetically uniform plant lines for testing.
Soil and Media Inconsistencies Differences in soil composition, pH, or organic matter can affect the availability of soil-applied herbicides.[4] Use a standardized, homogenous soil or growth medium for all experiments.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for Selectivity Assessment

This protocol is designed to determine the concentration of this compound that provides effective weed control while maintaining crop safety.[12]

Materials:

  • This compound stock solution

  • Crop and weed seedlings at the 2-4 leaf stage

  • Pots with standardized growth medium

  • Controlled environment growth chamber

  • Calibrated sprayer

Methodology:

  • Plant Preparation: Grow crop and weed species from seed in separate pots under controlled conditions (e.g., 25°C, 16h light/8h dark cycle). Transplant uniform seedlings at the 2-3 leaf stage into new pots one week before treatment.

  • Herbicide Preparation: Prepare a series of dilutions of this compound (e.g., 0, 10, 50, 100, 200, 500 µM) in a suitable solvent with a non-phytotoxic surfactant.

  • Application: Randomly assign treatments to pots. Spray the plants uniformly with the different herbicide concentrations using a calibrated sprayer to ensure consistent coverage. Include a solvent-only control.

  • Evaluation: Return the plants to the growth chamber. Assess phytotoxicity (visual injury rating on a scale of 0-100%) and plant biomass (fresh or dry weight) at 7, 14, and 21 days after treatment.

  • Data Analysis: Calculate the GR50 (the dose causing 50% growth reduction) for both the crop and weed species. The selectivity index (SI) can be calculated as: SI = GR50 (crop) / GR50 (weed). A higher SI indicates greater selectivity.

Protocol 2: Investigating the Role of Plant Metabolism in Selectivity

This protocol aims to determine if differential metabolism of this compound contributes to its selectivity.

Materials:

  • This compound

  • Crop and weed seedlings

  • Liquid chromatography-mass spectrometry (LC-MS) equipment

  • Plant tissue homogenization equipment

Methodology:

  • Treatment: Treat both crop and weed seedlings with a sub-lethal dose of this compound.

  • Tissue Harvesting: Harvest plant tissues (leaves and roots) at different time points after treatment (e.g., 0, 6, 24, 48 hours).

  • Metabolite Extraction: Homogenize the plant tissues and extract small molecules using a suitable solvent (e.g., methanol/water).

  • LC-MS Analysis: Analyze the extracts using LC-MS to identify and quantify this compound and its potential metabolites.

  • Data Comparison: Compare the rate of this compound disappearance and the profile of metabolites between the crop and weed species. A faster rate of metabolism and the presence of specific detoxification products (e.g., glycosylated or hydroxylated forms) in the crop would suggest that metabolism is a key mechanism of selectivity.[13]

Data Presentation

Table 1: Example Dose-Response Data for this compound
Concentration (µM)Crop (Maize) - % Growth ReductionWeed (Amaranthus retroflexus) - % Growth Reduction
000
10525
501560
1002585
2004595
50070100
Table 2: Example Selectivity Index Calculation
SpeciesGR50 (µM)Selectivity Index (SI)
Crop (Maize)2204.4
Weed (A. retroflexus)50

Visualizations

Experimental_Workflow_for_Selectivity_Enhancement cluster_0 Initial Screening cluster_1 Troubleshooting & Optimization cluster_2 Validation A This compound Stock Solution B Dose-Response Assay (Crop vs. Weed) A->B C Calculate Selectivity Index (SI) B->C D High Crop Phytotoxicity or Low Weed Efficacy C->D H Optimized Lead (Molecule/Formulation) C->H If SI is high E Modify Formulation (Adjuvants, etc.) D->E If SI is low F Structure-Activity Relationship (SAR) Studies D->F If SI is low G Metabolism Studies (LC-MS) D->G If SI is low E->B F->B G->B I Greenhouse & Field Trials H->I

Caption: Workflow for enhancing the selectivity of this compound.

Plant_Herbicide_Response_Signaling cluster_0 Herbicide Action cluster_1 Cellular Response & Signaling cluster_2 Downstream Effects herbicide This compound target Molecular Target (e.g., Enzyme, Protein) herbicide->target ros Reactive Oxygen Species (ROS) Production target->ros calcium Calcium Signaling target->calcium hormone Hormone Signaling (e.g., ABA, Auxin, SA) ros->hormone calcium->hormone mapk MAPK Cascade hormone->mapk detox Detoxification Genes (e.g., GSTs, P450s) (Selectivity) mapk->detox stress Stress Response Genes mapk->stress death Programmed Cell Death stress->death

Caption: Generalized plant signaling pathways in response to herbicide stress.

References

Validation & Comparative

Validating the Herbicidal Efficacy of Acremolactone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal efficacy of Acremolactone A, a novel natural product, alongside other established herbicides. Due to the limited availability of public data on this compound, this document presents a framework for its evaluation, including standardized experimental protocols and hypothetical data presented in a comparative context. The signaling pathways discussed are based on the known mechanisms of similar chemical classes of herbicides and represent potential modes of action for this compound that warrant further investigation.

Comparative Herbicidal Activity

The following table summarizes the hypothetical herbicidal efficacy of this compound in comparison to commercial herbicides against a panel of common weeds. The data is presented as IC₅₀ (half-maximal inhibitory concentration) values, which represent the concentration of a herbicide required to inhibit the growth of a target plant by 50%. Lower IC₅₀ values indicate higher potency.

HerbicideTarget SpeciesIC₅₀ (µM) - Shoot GrowthIC₅₀ (µM) - Root Growth
This compound (Hypothetical) Amaranthus retroflexus (Redroot Pigweed)158
Echinochloa crus-galli (Barnyard Grass)2512
Chenopodium album (Lamb's Quarters)1810
Glyphosate Amaranthus retroflexus52
Echinochloa crus-galli83
Chenopodium album62.5
Glufosinate Amaranthus retroflexus105
Echinochloa crus-galli157
Chenopodium album126

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Plant Growth Inhibition Assay

This protocol is designed to determine the IC₅₀ values of herbicidal compounds on target weed species.

a. Plant Material and Growth Conditions:

  • Seeds of Amaranthus retroflexus, Echinochloa crus-galli, and Chenopodium album are surface-sterilized with 70% ethanol (B145695) for 1 minute, followed by 1% sodium hypochlorite (B82951) for 10 minutes, and then rinsed five times with sterile distilled water.

  • Sterilized seeds are germinated on 0.8% agar (B569324) plates in a controlled growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

b. Herbicide Treatment:

  • This compound and other herbicides are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • A series of dilutions are prepared from the stock solutions in the growth medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1% to avoid solvent-induced phytotoxicity.

  • Seedlings at the two-leaf stage are transferred to 24-well plates containing 1 mL of the respective herbicide solutions or a control solution (medium with 0.1% DMSO).

c. Data Collection and Analysis:

  • After 7 days of incubation under the same growth conditions, the shoot and root lengths of the seedlings are measured.

  • The percentage of inhibition is calculated relative to the control group.

  • IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate statistical software (e.g., GraphPad Prism).

Cellular Viability Assay

This assay assesses the direct cytotoxic effects of the herbicides on plant cells.

a. Cell Culture:

  • A cell suspension culture of a model plant, such as Arabidopsis thaliana, is maintained in a liquid Murashige and Skoog (MS) medium.

b. Treatment and Staining:

  • Plant cells are treated with different concentrations of the herbicides for 24 hours.

  • After treatment, the cells are stained with a viability dye, such as fluorescein (B123965) diacetate (FDA) for live cells and propidium (B1200493) iodide (PI) for dead cells.

c. Microscopy and Quantification:

  • The stained cells are observed under a fluorescence microscope.

  • The percentage of viable cells is quantified by counting the number of green (live) and red (dead) fluorescent cells.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway affected by this compound and the experimental workflow for its validation.

Herbicidal_Action_Pathway cluster_0 Potential Mechanism of this compound Acremolactone_A This compound Target_Protein Putative Target Protein (e.g., Enzyme in a Biosynthetic Pathway) Acremolactone_A->Target_Protein Inhibition Inhibition of Target Protein Target_Protein->Inhibition Metabolic_Disruption Metabolic Pathway Disruption Inhibition->Metabolic_Disruption Growth_Inhibition Plant Growth Inhibition & Cell Death Metabolic_Disruption->Growth_Inhibition Experimental_Workflow cluster_1 Herbicidal Efficacy Validation Workflow Start Source this compound & Standard Herbicides Assay Perform Plant Growth Inhibition Assays Start->Assay Data_Collection Measure Shoot & Root Length Assay->Data_Collection Analysis Calculate IC50 Values Data_Collection->Analysis Comparison Compare Efficacy with Standard Herbicides Analysis->Comparison Conclusion Draw Conclusions on Herbicidal Potential Comparison->Conclusion

A Comparative Guide to Natural Herbicides: Evaluating Acremolactone A and Other Promising Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of herbicide-resistant weeds necessitates a paradigm shift in weed management strategies. Natural products, with their vast structural diversity and novel mechanisms of action, represent a promising frontier in the development of new, effective, and more sustainable herbicides. Among these is Acremolactone A, a novel epoxydihydropyranyl gamma-lactone isolated from the fungus Acremonium roseum. While initial reports highlight its significant herbicidal potential, publicly available quantitative efficacy data remains limited, hindering a direct comparative analysis.

This guide provides a comprehensive comparison of this compound with other well-characterized natural herbicides: Thaxtomin A, Sorgoleone, Pelargonic Acid, and Cinmethylin. By examining their herbicidal efficacy, mechanisms of action, and the experimental protocols used for their evaluation, we aim to provide a valuable resource for researchers engaged in the discovery and development of next-generation herbicides.

Quantitative Comparison of Herbicidal Efficacy

The following table summarizes the available quantitative data on the herbicidal activity of selected natural herbicides against various weed species. It is important to note the absence of specific IC50 or GR50 values for this compound in publicly accessible literature, underscoring the need for further research to quantify its phytotoxic effects.

Natural HerbicideTarget Weed SpeciesEfficacy Metric (IC50/GR50)Reference
Thaxtomin A Radish (Raphanus sativus)0.45 ± 0.05 µM (I50)[1]
Shortawn foxtail (Alopecurus aequalis)78.77 g a.i. ha⁻¹ (GR50)[2]
Japanese foxtail (Alopecurus japonicus)61.49 g a.i. ha⁻¹ (GR50)[2]
Slender meadow foxtail (Alopecurus myosuroides)119.67 g a.i. ha⁻¹ (GR50)[2]
Sorgoleone Broadleaf weeds (general)>80% growth suppression at 0.4 kg a.i. ha⁻¹[3]
Grass weeds (general)Lower susceptibility than broadleaf weeds[4][5]
Rumex japonicus & Plantago asiaticaCompletely suppressed at 0.4 kg a.i. ha⁻¹[4]
Pelargonic Acid Various broadleaf and grass weedsEfficacy is dose-dependent and varies by species[6]
Generally requires higher concentrations for effective control[7]
Cinmethylin Annual bluegrass (Poa annua)4.50–99.21 g a.i. ha⁻¹ (GR50)[8]
Italian ryegrass (Lolium multiflorum)1.43–70.34 g a.i. ha⁻¹ (GR50)[8]
Wild oat (Avena fatua)70.34 g a.i. ha⁻¹ (GR50)[8]
This compound Not publicly availableNot publicly available

Note: IC50 (Inhibitory Concentration 50%) and GR50 (Growth Reduction 50%) values represent the concentration of a herbicide required to inhibit a specific biological process or reduce plant growth by 50%, respectively. Lower values indicate higher potency.

Mechanisms of Action: A Comparative Overview

Natural herbicides often exhibit novel modes of action, providing valuable tools to combat resistance to existing synthetic herbicides. The signaling pathways and molecular targets of the compared natural herbicides are diverse.

This compound

The precise mechanism of action for this compound has not been publicly detailed. Its novel chemical structure as an epoxydihydropyranyl gamma-lactone suggests a potentially unique mode of action that warrants further investigation.

Thaxtomin A

Thaxtomin A is a well-studied phytotoxin produced by plant-pathogenic Streptomyces species[9]. Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis, a critical process for plant cell wall formation and, consequently, plant growth and development[10].

Thaxtomin_A_MOA cluster_plant_cell Plant Cell Thaxtomin_A Thaxtomin A Cellulose_Synthase Cellulose Synthase Complex (CSC) Thaxtomin_A->Cellulose_Synthase Inhibition Cellulose_Microfibrils Cellulose Microfibrils Cellulose_Synthase->Cellulose_Microfibrils Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Cellulose_Synthase Substrate Cell_Wall Cell Wall Formation Cellulose_Microfibrils->Cell_Wall Plant_Growth Plant Growth & Development Cell_Wall->Plant_Growth

Caption: Mechanism of action of Thaxtomin A.

Sorgoleone

Sorgoleone is an allelochemical exuded by the roots of sorghum (Sorghum bicolor)[5]. It is a potent inhibitor of multiple physiological processes in susceptible plants, primarily targeting photosynthesis and electron transport in chloroplasts and mitochondria[5].

Sorgoleone_MOA cluster_plant_processes Plant Physiological Processes Sorgoleone Sorgoleone Photosynthesis Photosynthesis (PSII Electron Transport) Sorgoleone->Photosynthesis Inhibition Mitochondrial_Respiration Mitochondrial Respiration Sorgoleone->Mitochondrial_Respiration Inhibition Enzyme_Activity Various Enzymatic Activities Sorgoleone->Enzyme_Activity Inhibition Plant_Growth Inhibition of Plant Growth Photosynthesis->Plant_Growth Mitochondrial_Respiration->Plant_Growth Enzyme_Activity->Plant_Growth

Caption: Multi-target mechanism of action of Sorgoleone.

Pelargonic Acid

Pelargonic acid, also known as nonanoic acid, is a naturally occurring fatty acid. It acts as a non-selective, contact herbicide[6][7]. Its primary mode of action is the rapid disruption of cell membrane integrity, leading to cell leakage and desiccation of plant tissues[11].

Pelargonic_Acid_MOA cluster_cellular_level Cellular Level Pelargonic_Acid Pelargonic Acid Cell_Membrane Cell Membrane Pelargonic_Acid->Cell_Membrane Disruption Cell_Leakage Cell Leakage (Loss of contents) Cell_Membrane->Cell_Leakage Tissue_Desiccation Tissue Desiccation Cell_Leakage->Tissue_Desiccation Plant_Death Plant Death Tissue_Desiccation->Plant_Death Cinmethylin_MOA cluster_lipid_synthesis Lipid Biosynthesis Pathway Cinmethylin Cinmethylin FAT Fatty Acid Thioesterase (FAT) Cinmethylin->FAT Inhibition Fatty_Acids Fatty Acids FAT->Fatty_Acids Lipid_Synthesis Lipid Synthesis Fatty_Acids->Lipid_Synthesis Cell_Membrane_Formation Cell Membrane Formation Lipid_Synthesis->Cell_Membrane_Formation Plant_Growth Inhibition of Plant Growth Cell_Membrane_Formation->Plant_Growth Herbicidal_Efficacy_Workflow cluster_workflow Herbicidal Efficacy Evaluation Workflow A Test Compound Preparation C In Vitro Assay (e.g., Petri Dish) A->C D Greenhouse Assay (Pot Experiments) A->D E Field Trials A->E B Plant Material (Seeds or Seedlings) B->C B->D F Data Collection (Germination %, Growth Inhibition, Biomass) C->F D->F E->F G Data Analysis (IC50 / GR50 Calculation) F->G H Mechanism of Action Studies G->H

References

A Comparative Analysis of Acremolactone A and Glyphosate: A Natural Compound Versus a Synthetic Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Acremolactone A, a novel epoxydihydropyranyl γ-lactone of fungal origin, has been identified as a compound with herbicidal properties. This guide provides a comparative overview of this compound and the widely used synthetic herbicide, glyphosate (B1671968), with a focus on their mechanisms of action, available efficacy data, and the experimental protocols used for evaluation.

Introduction

The search for novel herbicidal compounds with improved environmental profiles and alternative modes of action is a critical area of research in agricultural science. Natural products, such as this compound, represent a promising source of new herbicidal leads. This compound was first isolated from the fungus Acremonium roseum and identified as a unique epoxydihydropyranyl γ-lactone with demonstrated herbicidal activity[1]. In contrast, glyphosate is a broad-spectrum systemic herbicide that has been a cornerstone of weed management for decades. This guide aims to provide a detailed comparison of these two compounds to researchers, scientists, and drug development professionals.

Mechanism of Action

Glyphosate: Inhibition of the Shikimate Pathway

The mechanism of action for glyphosate is well-established. It targets and inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway[1][2][3][4][5]. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms[1][2][3]. By blocking this critical step, glyphosate depletes the plant of these essential amino acids, leading to a cessation of growth and eventual death[4][5]. The shikimate pathway is absent in animals, which is a primary reason for glyphosate's relatively low direct toxicity to mammals.

Glyphosate_Pathway Shikimate_Pathway Shikimate Pathway EPSPS EPSP Synthase Shikimate_Pathway->EPSPS Chorismate Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) Chorismate->Aromatic_Amino_Acids Protein_Synthesis Protein Synthesis & Growth Aromatic_Amino_Acids->Protein_Synthesis Glyphosate Glyphosate Glyphosate->EPSPS Inhibition EPSPS->Chorismate

Figure 1: Glyphosate's Mechanism of Action.
This compound: An Unknown Mechanism

Despite its identification as a herbicidal compound, the specific mechanism of action of this compound has not been elucidated in publicly available scientific literature. The original discovery paper from 1998 notes its herbicidal effects but does not detail the molecular target or the biochemical pathway it disrupts[1]. Further research has focused on the chemical synthesis and stereochemistry of this compound and related compounds, rather than its mode of action[2]. The lack of a known mechanism of action is a significant knowledge gap and a key area for future research to understand its potential as a herbicide.

Quantitative Herbicidal Efficacy

A direct quantitative comparison of the herbicidal efficacy of this compound and glyphosate is not possible at this time due to the absence of published data for this compound.

Glyphosate

The herbicidal efficacy of glyphosate has been extensively studied and is typically reported as the IC50 (inhibitory concentration 50%), ED50 (effective dose 50%), or GR50 (growth reduction 50%) value. These values represent the concentration or dose of the herbicide required to inhibit a specific biological process or plant growth by 50%. The efficacy of glyphosate varies depending on the target weed species, growth stage, and environmental conditions.

Target Weed SpeciesParameterEfficacy ValueReference
Bromus sterilisED50241 - 821 g ai/ha[6]
Various Dicotyledonous WeedsGR50Varies by species[7][8]
Various Monocotyledonous WeedsGR50Varies by species[7][8]
Chinese hamster ovary (CHO) cells (in vitro)LC503389 µg/mL[9]

Note: The table provides examples of reported efficacy values for glyphosate. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

This compound

Currently, there is no publicly available quantitative data (e.g., IC50, ED50, or GR50 values) on the herbicidal activity of this compound against any plant species. The original discovery publication describes its activity qualitatively[1].

Experimental Protocols

Standardized bioassays are crucial for determining and comparing the herbicidal efficacy of compounds like this compound and glyphosate. The following outlines a general experimental protocol for a whole-plant bioassay.

Herbicide_Bioassay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis Seed_Germination Seed Germination (Target Weed Species) Seedling_Transplantation Seedling Transplantation to Pots Seed_Germination->Seedling_Transplantation Herbicide_Application Herbicide Application (Different Concentrations) Seedling_Transplantation->Herbicide_Application Control_Group Control Group (No Herbicide) Seedling_Transplantation->Control_Group Greenhouse_Incubation Greenhouse Incubation (Controlled Conditions) Herbicide_Application->Greenhouse_Incubation Control_Group->Greenhouse_Incubation Data_Collection Data Collection (e.g., Plant Height, Biomass) Greenhouse_Incubation->Data_Collection Dose_Response_Analysis Dose-Response Curve Analysis Data_Collection->Dose_Response_Analysis IC50_Calculation IC50/ED50 Calculation Dose_Response_Analysis->IC50_Calculation

Figure 2: General Herbicide Efficacy Bioassay Workflow.
Detailed Methodology for a Whole-Plant Pot Study

  • Plant Material and Growth Conditions:

    • Seeds of the target weed species are germinated in a suitable substrate (e.g., petri dishes with filter paper or germination trays with soil mix).

    • Uniform seedlings are then transplanted into individual pots containing a standardized soil or potting mix.

    • Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, light intensity, and photoperiod.

  • Herbicide Treatment:

    • A stock solution of the herbicide (this compound or glyphosate) is prepared in an appropriate solvent.

    • A series of dilutions are made to create a range of treatment concentrations.

    • The herbicide solutions are applied to the plants at a specific growth stage (e.g., two- to four-leaf stage). Application can be done via foliar spray or soil drenching.

    • A control group of plants is treated with the solvent only.

    • Each treatment and the control are replicated (typically 3-5 replicates).

  • Data Collection and Analysis:

    • After a set period (e.g., 14-21 days), various parameters are measured to assess herbicidal effect. These can include:

      • Visual injury ratings (on a scale of 0 to 100%).

      • Plant height.

      • Fresh and/or dry weight of shoots and roots.

      • Chlorophyll content.

    • The data is used to generate a dose-response curve, plotting the measured effect against the herbicide concentration.

    • From the dose-response curve, the IC50, ED50, or GR50 value is calculated using statistical software.

Conclusion and Future Directions

While this compound presents an interesting natural product with herbicidal potential, a significant lack of data on its mechanism of action and quantitative efficacy prevents a direct and meaningful comparison with the well-characterized synthetic herbicide, glyphosate. The detailed understanding of glyphosate's mode of action and its extensive efficacy data serve as a benchmark for the evaluation of new herbicidal compounds.

For researchers and professionals in drug development, the immediate and critical next step for evaluating this compound is to elucidate its molecular target and biochemical pathway. This will not only provide insight into its potential as a novel herbicide but also determine if it possesses a new mode of action, which is highly sought after to combat the growing issue of herbicide resistance. Furthermore, generating quantitative data on its herbicidal spectrum and potency through standardized bioassays is essential for any future development. The protocols and frameworks used for evaluating established herbicides like glyphosate provide a clear roadmap for the necessary future research on this compound.

References

A Comparative Analysis of Acremolactone A and Acremolactone B: Unveiling their Phytotoxic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Acremolactone A and Acremolactone B, two natural products isolated from the fungus Acremonium roseum I4267. This document summarizes their distinct biological activities, presents available data, and outlines relevant experimental methodologies to support further research and development in the fields of agrochemicals and pharmacology.

Introduction and Chemical Structures

This compound and Acremolactone B are secondary metabolites produced by the fungus Acremonium roseum I4267. While originating from the same source, they possess distinct chemical scaffolds which contribute to their different biological activities.

  • This compound is characterized as an epoxydihydropyranyl gamma-lactone.[1][2] Its structure confers potent herbicidal properties.

  • Acremolactone B is a pyridine-containing azaphilone-type polyketide with a phenylpyridyl gamma-lactone structure.[3][4][5] It has demonstrated notable plant growth inhibitory effects.[3][4]

Comparative Biological Activity

CompoundBiological ActivityTarget Organism/AssayObserved Effect
This compound HerbicidalNot specified in available abstractsPotent herbicidal activity
Acremolactone B Plant Growth InhibitionChinese cabbage seedlingsInhibition of seedling growth[3][4]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound and B are not fully described in the available literature. However, based on standard methodologies for assessing herbicidal and plant growth inhibitory activities, the following protocols can be inferred.

Herbicidal Activity Assay (for this compound)

This protocol outlines a general method for evaluating the herbicidal effects of a compound on seedling emergence and early growth.

Objective: To determine the concentration-dependent herbicidal effect of this compound.

Materials:

  • This compound

  • Seeds of a model plant (e.g., Arabidopsis thaliana, cress, or a target weed species)

  • Petri dishes or multi-well plates

  • Filter paper

  • Solvent for dissolving the compound (e.g., DMSO or ethanol)

  • Growth medium or distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. A dilution series is then made to achieve the desired test concentrations. A control group with the solvent alone should be included.

  • Seed Plating: Place a sterile filter paper in each petri dish or well. Add a defined volume of the test solution or control to moisten the filter paper.

  • Sowing: Place a predetermined number of seeds onto the moistened filter paper.

  • Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 7-14 days), measure parameters such as germination rate, root length, and shoot length.

  • Analysis: Calculate the percentage of inhibition for each parameter compared to the control. The IC50 value (the concentration that causes 50% inhibition) can be determined by plotting the inhibition percentage against the log of the concentration.

Plant Growth Inhibition Assay (for Acremolactone B)

This protocol describes a common method to assess the inhibitory effect of a compound on the growth of seedlings.

Objective: To quantify the plant growth inhibitory activity of Acremolactone B.

Materials:

  • Acremolactone B

  • Seeds of a test plant (e.g., Chinese cabbage, as originally tested)

  • Pots or containers with a suitable growth medium (e.g., soil or agar)

  • Solvent for the test compound

  • Greenhouse or growth chamber

Procedure:

  • Compound Application: Acremolactone B can be incorporated into the growth medium at various concentrations or applied as a solution to the soil or foliage.

  • Sowing and Growth: Plant the seeds in the treated or untreated medium and allow them to germinate and grow under optimal conditions.

  • Observation: Monitor the plants for signs of growth inhibition, such as stunted growth, chlorosis, or necrosis, over a period of several days to weeks.

  • Measurement: At the end of the experiment, measure parameters such as plant height, fresh weight, and dry weight.

  • Data Analysis: Compare the measurements of the treated plants to the control plants to determine the percentage of growth inhibition. The IC50 value can be calculated from a dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound and B have not been elucidated in the available literature. However, based on their observed biological activities and the general mechanisms of herbicides and plant growth inhibitors, hypothetical pathways can be proposed.

This compound - Herbicidal Action

Many herbicides act by interfering with essential plant processes such as photosynthesis, amino acid biosynthesis, or cell division. As a γ-lactone-containing compound, this compound could potentially act as an alkylating agent, interfering with the function of key enzymes or proteins.

Herbicidal_Action_Pathway This compound This compound Plant Cell Plant Cell This compound->Plant Cell Uptake Target Protein/Enzyme Target Protein/Enzyme Plant Cell->Target Protein/Enzyme Interaction Essential Metabolic Pathway Essential Metabolic Pathway Inhibition Inhibition Target Protein/Enzyme->Inhibition Cell Death Cell Death Essential Metabolic Pathway->Cell Death Disruption leads to Inhibition->Essential Metabolic Pathway

Caption: Hypothetical mechanism of herbicidal action for this compound.

Acremolactone B - Plant Growth Inhibition

Plant growth is regulated by a complex interplay of hormones, including auxins, gibberellins, and abscisic acid (ABA). Some plant growth inhibitors act by disrupting the signaling of these hormones. For instance, the allelochemical Momilactone B has been shown to inhibit plant growth by disrupting ABA and auxin signaling. A similar mechanism could be hypothesized for Acremolactone B.

Plant_Growth_Inhibition_Pathway cluster_0 Acremolactone B Action cluster_1 Plant Hormonal Signaling Acremolactone B Acremolactone B Hormone Synthesis Hormone Synthesis Acremolactone B->Hormone Synthesis Disrupts Hormone Perception (Receptors) Hormone Perception (Receptors) Acremolactone B->Hormone Perception (Receptors) Interferes with Hormone Synthesis->Hormone Perception (Receptors) Signal Transduction Signal Transduction Hormone Perception (Receptors)->Signal Transduction Gene Expression Gene Expression Signal Transduction->Gene Expression Growth Inhibition Growth Inhibition Gene Expression->Growth Inhibition

Caption: Postulated mechanism of plant growth inhibition by Acremolactone B via hormonal disruption.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery, characterization, and mechanism of action studies of novel phytotoxic natural products like this compound and B.

Experimental_Workflow Fungal Culture\n(Acremonium roseum) Fungal Culture (Acremonium roseum) Extraction & Isolation Extraction & Isolation Fungal Culture\n(Acremonium roseum)->Extraction & Isolation Structure Elucidation\n(NMR, MS) Structure Elucidation (NMR, MS) Extraction & Isolation->Structure Elucidation\n(NMR, MS) Bioactivity Screening\n(Herbicidal/Growth Inhibition) Bioactivity Screening (Herbicidal/Growth Inhibition) Extraction & Isolation->Bioactivity Screening\n(Herbicidal/Growth Inhibition) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Bioactivity Screening\n(Herbicidal/Growth Inhibition)->Dose-Response & IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies Target Identification Target Identification Mechanism of Action Studies->Target Identification Lead Optimization Lead Optimization Target Identification->Lead Optimization

Caption: General experimental workflow for natural product-based phytotoxin research.

Conclusion and Future Directions

This compound and Acremolactone B represent promising natural products with distinct phytotoxic activities. While this compound shows potential as a lead compound for herbicide development, Acremolactone B could be a valuable tool for studying plant growth regulation.

Future research should focus on:

  • Direct Comparative Studies: Conducting parallel assays to determine the IC50 values of both compounds under identical conditions to allow for a robust quantitative comparison.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by each acremolactone to understand their mode of action.

  • Spectrum of Activity: Evaluating the effects of these compounds on a broader range of plant species, including crops and weeds, to assess their selectivity.

  • Synthetic Analogs: Synthesizing derivatives of both molecules to explore structure-activity relationships and potentially enhance their potency and selectivity.

This guide serves as a foundational resource for researchers interested in the further investigation of this compound and B. The provided information and proposed experimental frameworks are intended to facilitate the design of future studies aimed at unlocking the full potential of these intriguing natural products.

References

Cross-reactivity and target specificity of Acremolactone A

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available data on the cross-reactivity and target specificity of Acremolactone A in the context of therapeutic drug development. Scientific literature primarily identifies this compound as a novel herbicidal agent, with no published research investigating its potential applications in human medicine, such as oncology.

This compound is an epoxydihydropyranyl gamma-lactone isolated from the fungus Acremonium roseum I4267.[1] Its initial characterization and subsequent stereochemical analysis have focused on its potent herbicidal properties.[2][3] To date, no studies have been published detailing its mechanism of action in mammalian cells, its potential molecular targets, or its broader pharmacological profile. This absence of data precludes the creation of a comparative guide on its target specificity and cross-reactivity against other therapeutic agents.

While research on this compound itself is limited, the broader class of γ-lactones has been a source of compounds with diverse and interesting biological activities. Various γ-lactones have been reported to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[4] For instance, some terpenoid lactones are known for their cytotoxic effects against cancer cell lines.[5] However, it is crucial to emphasize that the biological activities of one class of lactones do not necessarily translate to others, and the specific effects of this compound remain to be elucidated.

For researchers and drug development professionals interested in exploring the therapeutic potential of this compound, a systematic investigation into its target specificity and cross-reactivity would be a necessary first step. The following sections outline the standard experimental protocols and conceptual workflows that would be required to characterize this molecule.

Hypothetical Experimental Protocols for Characterizing this compound

Should this compound be considered for therapeutic development, a series of well-established experimental protocols would need to be employed to determine its target specificity and potential for off-target effects.

Table 1: Key Experiments for Target Identification and Specificity Profiling
ExperimentObjectiveBrief Methodology
Target Identification To identify the primary molecular target(s) of this compound.Affinity Chromatography: Immobilized this compound is used as bait to capture binding proteins from cell lysates. Bound proteins are then identified by mass spectrometry. Yeast Three-Hybrid System: This genetic screen can identify proteins that interact with a small molecule.
Kinase Profiling To assess the inhibitory activity of this compound against a broad panel of human kinases.In vitro Kinase Assay Panel: this compound is screened at a fixed concentration against hundreds of purified kinases to identify potential hits. Dose-response curves are then generated for any inhibited kinases to determine IC50 values.
Cellular Thermal Shift Assay (CETSA) To confirm target engagement in a cellular context.Cells are treated with this compound, heated to various temperatures, and the soluble fraction of the putative target protein is quantified by Western blotting or mass spectrometry. Target engagement is indicated by a shift in the protein's melting curve.
Western Blotting To validate the effect of this compound on specific signaling pathways.Cells are treated with this compound, and the phosphorylation status or expression level of key proteins in suspected signaling pathways is assessed using specific antibodies.
Phenotypic Screening To identify the cellular processes affected by this compound.High-content imaging or other phenotypic assays are used to observe the effects of this compound on cell morphology, proliferation, apoptosis, and other cellular functions.

Conceptual Frameworks for Investigation

The following diagrams illustrate the current understanding of this compound and a potential workflow for its future investigation as a therapeutic agent.

Figure 1: Current Knowledge of this compound A Acremonium roseum I4267 B This compound (epoxydihydropyranyl gamma-lactone) A->B Source C Herbicidal Activity B->C Known Biological Effect

Caption: Figure 1: Source and Known Biological Activity of this compound.

Figure 2: Workflow for Target Specificity and Cross-Reactivity Assessment cluster_0 Initial Screening & Target ID cluster_1 Specificity & Off-Target Profiling cluster_2 Pathway & Cellular Validation A This compound B Phenotypic Screening (e.g., Anti-proliferative Assay) A->B C Target Identification (e.g., Affinity Chromatography) B->C Identify Molecular Target(s) D Broad Kinase Panel Screening C->D E Cellular Thermal Shift Assay (CETSA) C->E Confirm Target Engagement F Comprehensive Off-Target Panel (e.g., GPCRs, Ion Channels) C->F G Western Blot for Pathway Modulation D->G H Cell-based Assays for On- and Off-Target Effects E->H F->H I Comparative Analysis with Known Inhibitors H->I

Caption: Figure 2: A potential workflow for characterizing this compound.

References

Synergistic Effects of Acremolactone A: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available scientific literature detailing the synergistic effects of Acremolactone A with other compounds. Extensive searches of established scientific databases have not yielded any studies that investigate the combined therapeutic or biological activities of this compound in conjunction with other agents.

This compound is a novel herbicidal epoxydihydropyranyl gamma-lactone isolated from Acremonium roseum I4267.[1] Research has primarily focused on its isolation, chemical characterization, and total synthesis, along with its analogues like Acremolactone B.[1][2][3][4] While the herbicidal properties of this compound have been identified, its mechanism of action and potential interactions with other molecules remain unexplored in published research.

Due to the lack of experimental data, it is not possible to provide a comparison guide on the synergistic effects of this compound, as requested. Consequently, the creation of data tables summarizing quantitative data, detailed experimental protocols, and diagrams of signaling pathways or experimental workflows is not feasible at this time.

Further research is required to explore the potential for this compound to exhibit synergistic or antagonistic effects when combined with other compounds. Such studies would be essential to unlock its full therapeutic or biotechnological potential and to understand its broader biological implications. Researchers and drug development professionals are encouraged to investigate this unexplored area of study.

References

A Comparative Analysis of the Environmental Impact: Acremolactone A vs. Synthetic Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Acremolactone A, a novel herbicidal compound derived from the fungus Acremonium roseum, presents a potential bio-based alternative to conventional synthetic herbicides. However, a comprehensive evaluation of its environmental impact is currently hampered by a significant lack of publicly available ecotoxicological data. This guide aims to provide a comparative framework for researchers, scientists, and drug development professionals by juxtaposing the known environmental profile of a widely used synthetic herbicide, glyphosate (B1671968), with the potential, yet unverified, characteristics of this compound as a natural herbicide.

The extensive use of synthetic herbicides has raised environmental concerns due to their potential for soil and water contamination, and adverse effects on non-target organisms.[1][2] Natural herbicides, often derived from microorganisms or plants, are perceived as potentially more eco-friendly alternatives due to their anticipated rapid biodegradation.[3][4] This guide will delve into the specifics of glyphosate's environmental fate and effects, while outlining the necessary experimental data required to accurately assess the environmental standing of this compound.

Quantitative Environmental Impact Data

The following table summarizes key environmental impact parameters for the synthetic herbicide glyphosate. It is important to note that no corresponding experimental data for this compound is currently available in the public domain. The data presented for glyphosate is compiled from various scientific studies and regulatory assessments.

Environmental ParameterGlyphosateThis compound
Soil Persistence (Half-life, DT₅₀) 2 to 197 days; typical field half-life of 47 days.[1][5] Persistence is influenced by soil type, climate, and microbial activity.[6][7]Data not available. As a natural product, it is hypothesized to have a shorter half-life due to microbial degradation, but this requires experimental verification.[3][8]
Aquatic Toxicity (Fish) Technical grade glyphosate is slightly to practically non-toxic to freshwater fish (48-hour LC₅₀ > 24 mg/L to 140 mg/L).[1] Formulated products can be more toxic due to surfactants.[1][9]Data not available.
Aquatic Toxicity (Invertebrates) Slightly toxic to practically non-toxic to aquatic insects.[10] Formulations containing POEA can be more toxic to crustaceans than glyphosate alone.[9]Data not available.
Non-Target Plant Effects Can cause lethal and sublethal effects on non-target plants through spray drift.[11][12]Data not available. The herbicidal nature of this compound suggests a potential for effects on non-target plants, but its specificity is unknown.
Bioaccumulation Potential Does not bioaccumulate in organisms due to its high water solubility.[10][13]Data not available.

Experimental Protocols

The environmental impact data presented for herbicides are generated through standardized experimental protocols, often following guidelines set by organizations like the Organisation for Economic Co-operation and Development (OECD).[14][15] These protocols are crucial for ensuring data quality and comparability across different studies.

Soil Persistence (Half-life) Determination (Following OECD Guideline 307)

This test evaluates the rate of degradation of a substance in soil under controlled laboratory conditions.

  • Test System: Samples of at least two different soil types are used. The soils are characterized by their texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The test substance (e.g., this compound or glyphosate) is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content for a period of up to 120 days.

  • Sampling and Analysis: At regular intervals, soil samples are taken and analyzed for the concentration of the parent compound and its major degradation products.

  • Data Analysis: The rate of degradation and the half-life (DT₅₀) of the test substance in each soil type are calculated using appropriate kinetic models.

Acute Aquatic Toxicity Test for Fish (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a short exposure period.

  • Test Organism: A standardized fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions of temperature, light, and pH for 96 hours.

  • Observations: The number of dead fish in each test concentration is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC₅₀ value and its confidence limits are calculated at the end of the 96-hour exposure period.

Vegetative Vigour Test for Non-Target Plants (Following OECD Guideline 227)

This test evaluates the potential of a substance to cause adverse effects on the growth of non-target terrestrial plants.

  • Test Species: A selection of different plant species, representing various plant families, are grown in pots.

  • Application: The test substance is applied to the plants at different rates, typically as a spray to the foliage.

  • Observations: Over a period of 21 days, the plants are observed for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition. At the end of the study, plant height and shoot dry weight are measured.

  • Data Analysis: The effective concentration that causes a 25% or 50% reduction in a growth parameter (EC₂₅ or EC₅₀) is determined.

Signaling Pathways and Mode of Action

Understanding the mode of action of a herbicide is crucial for assessing its potential impact on non-target organisms. Glyphosate's mechanism is well-characterized; it inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[1][16] This pathway is essential for the synthesis of aromatic amino acids in plants and some microorganisms but is absent in animals, which contributes to glyphosate's relatively low direct toxicity to vertebrates.[1] The mode of action for this compound has not been publicly detailed.

Glyphosate_Mode_of_Action cluster_pathway Shikimate Pathway Chorismate Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Shikimate_3P Shikimate-3-phosphate EPSPS EPSP Synthase Shikimate_3P->EPSPS PEP Phosphoenolpyruvate (PEP) PEP->EPSPS EPSPS->Chorismate Glyphosate Glyphosate Glyphosate->EPSPS Inhibition Plant_Death Plant Death Glyphosate->Plant_Death Proteins Proteins & Secondary Metabolites Aromatic_AA->Proteins

Caption: Glyphosate's mode of action: inhibition of the EPSP synthase enzyme in the shikimate pathway.

Conclusion

The comparison between this compound and synthetic herbicides like glyphosate highlights a critical knowledge gap. While glyphosate has a well-documented, albeit debated, environmental profile, this compound remains largely uncharacterized in this regard. As a natural product, there is a scientific basis to hypothesize that it may offer environmental benefits, such as faster biodegradation. However, without rigorous ecotoxicological testing, its potential risks to non-target organisms and ecosystems remain unknown. For researchers and professionals in drug development, this underscores the necessity of comprehensive environmental assessment for any new herbicidal compound, regardless of its natural or synthetic origin. Future research should prioritize conducting the standardized tests outlined in this guide to build a data-driven profile of this compound's environmental impact.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Acremolactone A

Author: BenchChem Technical Support Team. Date: December 2025

As a novel bioactive compound, Acremolactone A requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. In the absence of a specific Safety Data Sheet (SDS), a risk assessment based on its chemical structure—a pyridine-containing azaphilone polyketide—is crucial. Researchers and laboratory personnel must treat this compound as potentially hazardous. The following procedures are based on established principles for managing novel research chemicals and should be performed in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.

Immediate Safety and Handling Precautions

Prior to handling this compound, a thorough review of safety protocols is mandatory. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Appropriate PPE is essential to prevent skin and eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1 certified, splash-proofProtects eyes from splashes and aerosols.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene, check manufacturer's compatibility dataPrevents skin contact with the compound. Double-gloving is recommended.
Body Protection Laboratory CoatFlame-resistant, fully buttonedProtects skin and clothing from contamination.
Respiratory N/A for routine useUse within a chemical fume hoodA respirator may be required for spill cleanup outside of a fume hood.
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Restrict Access: Prevent entry to the affected area.

  • Consult EHS: Notify your institution's EHS department for guidance on cleanup procedures.

  • Cleanup (if trained): Only personnel trained in hazardous material cleanup should address the spill, wearing appropriate PPE.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound waste is critical and must be handled as hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • All waste containing this compound (e.g., unused compound, contaminated consumables, solutions) must be classified as hazardous.

  • Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals.

Step 2: Waste Containment and Labeling

  • Primary Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "this compound" (avoid abbreviations)[1]

    • The approximate concentration and quantity.

    • The accumulation start date.[1]

    • The name of the principal investigator and the laboratory location.[1]

Step 3: Storage of Waste

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[2]

  • Ensure the storage area is well-ventilated and away from heat sources or ignition points, as pyridine-containing compounds can be flammable.[3][4]

Step 4: Waste Disposal Request

  • Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a waste pickup.[2]

  • Provide EHS with all available information regarding the waste stream.

Experimental Protocols

As this compound is a novel compound, specific experimental protocols for its disposal are not published. The procedures outlined above are derived from best practices for the disposal of new chemical entities in a research setting.[1][2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: Synthesize or Receive this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood waste_gen Generate this compound Waste (e.g., unused material, contaminated items) fume_hood->waste_gen segregate Segregate Waste into Designated Hazardous Waste Stream waste_gen->segregate contain Place in a Labeled, Leak-Proof Waste Container segregate->contain label_details Label with: - 'Hazardous Waste' - 'this compound' - Date & PI Information contain->label_details store Store in Satellite Accumulation Area (SAA) label_details->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: EHS Collects Waste for Final Disposal contact_ehs->end

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.